molecular formula C84H163NO40 B8115369 TCO-PEG36-acid

TCO-PEG36-acid

Cat. No.: B8115369
M. Wt: 1827.2 g/mol
InChI Key: XODRNEMODIMODD-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG36-acid is a useful research compound. Its molecular formula is C84H163NO40 and its molecular weight is 1827.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODRNEMODIMODD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H163NO40
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1827.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TCO-PEG36-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 27, 2025 – TCO-PEG36-acid is a high-purity, long-chain, monodisperse polyethylene glycol (PEG) reagent that is playing an increasingly pivotal role in the advancement of bioconjugation, drug delivery, and molecular imaging. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a case study of its application in targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction to this compound

This compound is a bifunctional linker molecule featuring a terminal trans-cyclooctene (TCO) group and a carboxylic acid (-COOH) group, separated by a 36-unit polyethylene glycol (PEG) spacer. The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal "click chemistry." This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group, on the other hand, can be readily conjugated to primary amines on biomolecules such as proteins, antibodies, and peptides through standard EDC/NHS amidation chemistry. The long, hydrophilic PEG36 spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₈₄H₁₆₃NO₄₀[1]
Molecular Weight 1827.2 g/mol [1]
Purity Typically ≥90%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1]

Core Applications

The unique bifunctional nature of this compound makes it a versatile tool for a wide range of applications in biomedical research and drug development.

  • Bioconjugation and Antibody-Drug Conjugates (ADCs): this compound is extensively used to link antibodies or other targeting ligands to therapeutic payloads, imaging agents, or nanoparticles. The specificity and efficiency of the TCO-tetrazine ligation allow for the precise construction of complex bioconjugates.

  • PROTAC Development: As a PEG-based linker, this compound can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Live Cell Imaging and Diagnostics: The bioorthogonal nature of the TCO-tetrazine reaction makes it ideal for labeling and visualizing molecules in living cells and organisms with minimal perturbation of biological processes.

  • Surface Modification: The carboxylic acid group can be used to anchor the PEG linker to amine-functionalized surfaces, such as nanoparticles or microarrays, while the TCO group remains available for subsequent conjugation.

Experimental Protocols

This section provides detailed methodologies for the two primary reaction types involving this compound.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule, such as a protein or antibody.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in the activation buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:4 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated TCO-PEG-NHS ester solution to 7.2-7.5 by adding PBS.

    • Immediately add the amine-containing molecule to the activated linker solution. The molar ratio of the linker to the amine-containing molecule should be optimized for the specific application, but a 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Diagram of EDC/NHS Amidation Workflow:

EDC_NHS_Amidation TCO_PEG_Acid This compound Activated_Ester TCO-PEG36-NHS Ester TCO_PEG_Acid->Activated_Ester Activation (15-30 min) EDC_NHS EDC, NHS (Activation Buffer, pH 4.7-6.0) Conjugate TCO-PEG36-Molecule Conjugate Activated_Ester->Conjugate Conjugation (2h - overnight) Amine_Molecule Amine-containing Molecule (e.g., Antibody) Amine_Molecule->Conjugate Conjugation Conjugation (PBS, pH 7.2-7.5) Quenching Quenching (Tris or Hydroxylamine) Conjugate->Quenching Quenching (15-30 min) Purification Purification (SEC or Dialysis) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS-mediated amidation of this compound.

TCO-Tetrazine Ligation

This protocol describes the "click chemistry" reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule (prepared as in section 4.1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the reaction buffer to the desired concentrations. If solubility is an issue, prepare concentrated stock solutions in DMSO or DMF.

  • Ligation Reaction:

    • Combine the TCO- and tetrazine-functionalized molecules in the reaction buffer. A 1:1 to 1.5:1 molar ratio of TCO to tetrazine is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid, and the progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography.

Diagram of TCO-Tetrazine Ligation Workflow:

TCO_Tetrazine_Ligation TCO_Molecule TCO-functionalized Molecule Ligation Ligation (PBS, pH 6.0-9.0) TCO_Molecule->Ligation Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Ligation Conjugate Final Conjugate Ligation->Conjugate Reaction (30-60 min) Purification Purification (Optional) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for TCO-tetrazine bioorthogonal ligation.

Case Study: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound can be utilized to create targeted drug delivery systems that specifically recognize and act on cancer cells overexpressing EGFR.

Experimental Design: EGFR-Targeted Nanoparticle

In a representative experimental setup, an anti-EGFR antibody (e.g., Cetuximab) is conjugated to this compound using the EDC/NHS chemistry described in section 4.1. This TCO-functionalized antibody is then reacted with a tetrazine-modified nanoparticle carrying a therapeutic payload (e.g., a cytotoxic drug or a photosensitizer for photothermal therapy).

Diagram of EGFR-Targeted Nanoparticle Synthesis:

EGFR_Targeting cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Nanoparticle Functionalization cluster_2 Step 3: Final Conjugation Anti_EGFR Anti-EGFR Antibody TCO_Antibody TCO-Anti-EGFR Anti_EGFR->TCO_Antibody TCO_PEG_Acid This compound EDC_NHS EDC/NHS TCO_PEG_Acid->EDC_NHS EDC_NHS->TCO_Antibody Final_Conjugate EGFR-Targeted Nanoparticle TCO_Antibody->Final_Conjugate Nanoparticle Drug-loaded Nanoparticle Tz_Nanoparticle Tz-Nanoparticle Nanoparticle->Tz_Nanoparticle Tetrazine Tetrazine Linker Tetrazine->Tz_Nanoparticle Tz_Nanoparticle->Final_Conjugate

Caption: Synthesis of an EGFR-targeted nanoparticle using this compound.

Mechanism of Action and the EGFR Signaling Pathway

Once administered, the anti-EGFR antibody on the nanoparticle surface binds to EGFR on cancer cells. This binding can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the release of its therapeutic payload directly into the cancer cell. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing off-target side effects.

The binding of the antibody to EGFR also blocks the downstream signaling pathways that promote cancer cell growth and survival. The primary EGFR signaling cascades include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Diagram of the EGFR Signaling Pathway:

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS PI3K PI3K EGFR_dimer->PI3K Targeted_NP Anti-EGFR Nanoparticle Targeted_NP->EGFR Blocks Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted nanoparticle.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the fields of bioconjugation, drug delivery, and diagnostics. Its unique combination of a highly reactive TCO group for bioorthogonal ligation and a versatile carboxylic acid handle, along with a long, hydrophilic PEG spacer, enables the precise and efficient construction of complex biomolecular architectures. The detailed protocols and case study provided in this guide are intended to facilitate the adoption and successful application of this compound in a wide range of research and development endeavors.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All experimental procedures should be conducted in a safe and appropriate laboratory setting.

References

TCO-PEG36-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCO-PEG36-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and common applications, including detailed experimental protocols and workflow visualizations.

Core Properties and Specifications

This compound is a long-chain, monodisperse polyethylene glycol (PEG) reagent featuring a terminal trans-cyclooctene (TCO) group and a carboxylic acid. This unique structure allows for a two-step conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules, while the TCO group enables rapid and specific bioorthogonal ligation with tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] The extensive PEG36 spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.

PropertyValueSource(s)
Molecular Formula C₈₄H₁₆₃NO₄₀[1]
Molecular Weight ~1827.2 g/mol
Purity Typically ≥90%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C
Appearance White to off-white solid or viscous oil
SMILES O=C(OC1CC/C=C\CCC1)NCCO...CCOCCOCCC(O)=O

Note: Exact values for purity and molecular weight may vary slightly between batches and suppliers.

Key Applications

The bifunctional nature of this compound makes it a versatile tool in several research and development areas:

  • PROTAC Development: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a Proteolysis Targeting Chimera (PROTAC). The PEG chain provides the necessary length and solubility for the PROTAC to effectively bridge the two proteins.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies. The bioorthogonal TCO-tetrazine ligation offers a highly specific conjugation method that avoids side reactions with native amino acid residues.

  • Molecular Imaging and Diagnostics: Fluorophores or imaging agents functionalized with a tetrazine can be rapidly and specifically attached to TCO-labeled biomolecules, such as antibodies or proteins, for in vitro or in vivo imaging applications.

  • Surface Modification: Immobilization of proteins, peptides, or other molecules onto surfaces for applications in biosensors and biomaterials.

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Amide Bond Formation with an Amine-Containing Biomolecule

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry.

Materials:

  • This compound

  • Amine-containing biomolecule

  • EDC hydrochloride

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: MES buffer (pH 4.5-6.0) or Phosphate Buffered Saline (PBS, pH 7.2-7.5)

  • Quenching Buffer: Tris or hydroxylamine solution (1 M, pH 8.5)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-50 mM).

    • Dissolve the amine-containing biomolecule in the chosen reaction buffer. The concentration will depend on the specific biomolecule.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in water or buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound (typically 5-20 molar excess over the biomolecule) with EDC (1.5-2 molar excess over this compound) and NHS/Sulfo-NHS (1.5-2 molar excess over this compound) in the activation buffer.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing biomolecule.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C, with gentle mixing. Reaction time and temperature may need optimization.

  • Quenching:

    • Add quenching buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted this compound and other reagents by dialysis, size-exclusion chromatography (SEC), or another appropriate purification method to isolate the TCO-functionalized biomolecule.

  • Characterization:

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the iEDDA click chemistry reaction between the TCO-functionalized biomolecule (from Protocol 1) and a tetrazine-containing molecule.

Materials:

  • Purified TCO-functionalized biomolecule

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or another protein)

  • Reaction Buffer: PBS (pH 7.4) or other biocompatible buffer

Procedure:

  • Reagent Preparation:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water) to create a stock solution.

    • Ensure the TCO-functionalized biomolecule is in the desired reaction buffer at an appropriate concentration.

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the solution of the TCO-functionalized biomolecule. A slight molar excess (e.g., 1.1 to 3 equivalents) of the tetrazine reagent is typically used.

    • The reaction is very rapid and is often complete within 5-60 minutes at room temperature. No catalyst is required.

  • Purification (if necessary):

    • If the tetrazine reagent was used in a small excess, purification may not be necessary.

    • If required, remove any unreacted tetrazine using dialysis, SEC, or spin filtration.

  • Characterization:

    • Confirm the final conjugate using appropriate methods, such as UV-Vis spectroscopy (to confirm dye conjugation), mass spectrometry, or functional assays.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the key workflows involving this compound.

G cluster_0 Protocol 1: Amide Bond Formation cluster_1 Protocol 2: iEDDA Bioorthogonal Ligation A This compound (Carboxylic Acid) C EDC / NHS Activation A->C Activate B Amine-Molecule (e.g., Protein) E TCO-Functionalized Molecule B->E Reacts with D TCO-PEG36-NHS Ester (Active Intermediate) C->D Forms D->E Conjugates to F TCO-Functionalized Molecule E->F Purify & Transfer H Final Conjugate (e.g., Labeled Protein) F->H Reacts with G Tetrazine-Molecule (e.g., Fluorophore) G->H I Nitrogen Gas (N₂) H->I Byproduct

Caption: General workflow for two-step bioconjugation using this compound.

PROTAC_Formation cluster_protac PROTAC Assembly Logic ligand1 Target Protein Ligand (with Amine) intermediate Ligand-Linker Intermediate ligand1->intermediate 1. Amide Coupling linker This compound linker->intermediate protac Final PROTAC Molecule intermediate->protac 2. iEDDA Ligation ligand2 E3 Ligase Ligand (with Tetrazine) ligand2->protac

Caption: Conceptual diagram of PROTAC synthesis using this compound.

Stability and Storage Considerations

A critical property of TCO is its limited stability. It can isomerize to the less reactive cis-cyclooctene (CCO) form over time. Therefore, this compound is not recommended for long-term storage. For optimal performance, it should be stored at -20°C, protected from light and moisture, and used relatively quickly after purchase. Stock solutions in organic solvents should also be stored at -20°C and used within a short timeframe.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, which combines a stable conjugation handle (carboxylic acid) with a highly efficient bioorthogonal reactive group (TCO), allows for the precise and modular construction of complex biomolecular architectures. The inclusion of the long, hydrophilic PEG36 spacer further enhances its utility by improving solubility and pharmacokinetic profiles. By understanding its properties and following established protocols, scientists can effectively leverage this compound for advanced applications in drug discovery, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to the Mechanism and Application of TCO-PEG36-acid in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG36-acid, a bifunctional linker that is instrumental in the field of bioorthogonal chemistry. We will delve into its mechanism of action, provide quantitative data on its reactivity, and present detailed experimental protocols for its application in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Bioorthogonal Chemistry and the Role of this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] One of the most prominent examples of such a reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[2] This reaction is prized for its exceptionally fast kinetics and high specificity.[2]

This compound is a molecule designed to leverage this powerful reaction. It consists of three key components:

  • A trans-cyclooctene (TCO) group: This strained alkene is the reactive moiety that participates in the iEDDA reaction with a tetrazine-functionalized molecule.

  • A polyethylene glycol (PEG) linker: The 36-unit PEG chain (PEG36) is a long, hydrophilic spacer that enhances the aqueous solubility of the molecule and minimizes steric hindrance during conjugation. This improved solubility is crucial for biological applications.

  • A terminal carboxylic acid (-COOH): This functional group provides a convenient handle for covalently attaching the TCO-PEG36 moiety to primary amines on biomolecules, such as the lysine residues on proteins, through standard amide bond formation.

Mechanism of Action: The TCO-Tetrazine Ligation

The core mechanism of action of this compound is its participation in the TCO-tetrazine ligation. This reaction is a type of [4+2] cycloaddition, where the TCO acts as the dienophile and the tetrazine as the diene. The reaction proceeds through a rapid cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, which drives the reaction to completion. This process forms a stable dihydropyridazine conjugate.

The reaction is notable for its biocompatibility, as it proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst.

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The TCO-tetrazine ligation is renowned for its exceptionally high k₂ values, which are orders of magnitude faster than many other bioorthogonal reactions. This rapid kinetics is essential for applications involving low concentrations of reactants or requiring fast labeling, such as in live-cell imaging.

Below is a summary of reported second-order rate constants for various TCO-tetrazine pairs in aqueous media, providing a comparative perspective on the reaction's efficiency.

Tetrazine DerivativeTCO DerivativeSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1)25~2000[3]
Methyl-substituted tetrazinesTCO derivativesAqueous MediaN/A~1000[3]
Hydrogen-substituted tetrazinesTCO derivativesAqueous MediaN/Aup to 30,000
Various tetrazine scaffoldsTCO-PEG₄DPBS371100 - 73,000
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶

Experimental Protocols

Conjugation of this compound to a Primary Amine-Containing Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein with accessible primary amines (e.g., lysine residues) using the carbodiimide crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.

    • Add a 10- to 20-fold molar excess of the EDC/NHS solution to the this compound solution.

    • Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated TCO-PEG36-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point, but this may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or by reacting the TCO-labeled protein with a tetrazine-functionalized fluorescent dye and measuring the fluorescence.

Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general workflow for the synthesis of a PROTAC molecule where this compound is used to link a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. This example assumes the E3 ligase ligand is functionalized with a primary amine and the warhead with a tetrazine.

Materials:

  • Amine-functionalized E3 ligase ligand

  • This compound

  • EDC-HCl and NHS

  • Tetrazine-functionalized warhead

  • Anhydrous DMF or DMSO

  • HPLC for purification

Procedure:

  • Conjugation of this compound to the E3 Ligase Ligand:

    • Follow the EDC/NHS activation and conjugation protocol described in section 4.1 to couple this compound to the amine-functionalized E3 ligase ligand.

    • Purify the resulting TCO-PEG36-E3 ligase ligand conjugate by HPLC.

  • TCO-Tetrazine Ligation:

    • Dissolve the purified TCO-PEG36-E3 ligase ligand conjugate and the tetrazine-functionalized warhead in a suitable solvent (e.g., DMSO/PBS co-solvent).

    • A 1:1 to 1.2:1 molar ratio of the tetrazine-warhead to the TCO-conjugate is recommended.

    • Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.

  • Purification of the Final PROTAC: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They achieve this by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-TCO-PEG36-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Recycled UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedProtein Degraded Peptides Proteasome->DegradedProtein

Caption: The catalytic cycle of a PROTAC utilizing a this compound linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological evaluation. The workflow below illustrates the key stages in this process.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A 1. Conjugate this compound to E3 Ligase Ligand (EDC/NHS) B 2. Purify TCO-E3 Ligand (HPLC) A->B C 3. React with Tetrazine-Warhead (iEDDA Click Reaction) B->C D 4. Purify Final PROTAC (HPLC) C->D E 5. Characterize PROTAC (LC-MS, NMR) D->E F 6. Treat Cells with PROTAC E->F Synthesized PROTAC G 7. Cell Lysis F->G H 8. Western Blot Analysis G->H I 9. Quantify Protein Degradation H->I

Caption: A streamlined workflow for the synthesis and cellular evaluation of a PROTAC.

Targeted Drug Delivery Workflow

This compound can also be used to functionalize nanoparticles for targeted drug delivery. In this approach, a targeting ligand (e.g., an antibody or aptamer) functionalized with a tetrazine is "clicked" onto the surface of a TCO-functionalized nanoparticle that encapsulates a therapeutic agent.

Drug_Delivery_Workflow cluster_prep Nanoparticle Preparation cluster_targeting Targeting Ligand Conjugation cluster_delivery Cellular Delivery NP_Prep 1. Formulate Drug-loaded Nanoparticles NP_Func 2. Functionalize with This compound NP_Prep->NP_Func Click 4. Bioorthogonal Ligation (TCO-Tetrazine) NP_Func->Click Tz_Ligand 3. Tetrazine-modified Targeting Ligand Tz_Ligand->Click Target_Cell 5. Targeted Binding to Cancer Cell Click->Target_Cell Uptake 6. Receptor-mediated Endocytosis Target_Cell->Uptake Release 7. Drug Release and Therapeutic Effect Uptake->Release

Caption: Workflow for targeted drug delivery using TCO-functionalized nanoparticles.

Conclusion

This compound is a powerful and versatile tool in the chemical biologist's and drug developer's arsenal. Its robust and rapid bioorthogonal reactivity, coupled with the advantageous properties of the PEG linker, makes it an ideal component for constructing complex bioconjugates. The applications highlighted in this guide, particularly in the development of PROTACs and targeted drug delivery systems, underscore its significance in advancing modern therapeutics and biomedical research. The provided protocols and workflows serve as a foundational guide for researchers to harness the potential of this remarkable molecule in their own investigations.

References

TCO-PEG36-acid: A Comprehensive Technical Guide to a Bifunctional Click Chemistry Handle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional click chemistry handle, TCO-PEG36-acid. This molecule incorporates a trans-cyclooctene (TCO) group for highly efficient and bioorthogonal ligation with tetrazine-containing molecules, a long-chain polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to amine-containing biomolecules. This unique combination of features makes this compound a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent properties crucial for reproducible experimental outcomes. The key specifications are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C84H163NO40[1]
Molecular Weight 1827.18 g/mol [1]
Purity Typically ≥90%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1]
Appearance White to off-white solid or oil

Reaction Principles and Applications

The utility of this compound stems from its two distinct reactive functionalities, enabling a two-step conjugation strategy.

  • Amine Conjugation via Carboxylic Acid: The terminal carboxylic acid can be activated to form a reactive ester, which then readily couples with primary amines on biomolecules such as proteins, antibodies, or peptides to form a stable amide bond. This is a widely used method for attaching the TCO-PEG36 moiety to a molecule of interest.

  • Bioorthogonal Click Chemistry with Tetrazine: The TCO group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-functionalized molecule. This "click" reaction is exceptionally fast, highly specific, and proceeds efficiently under biocompatible conditions (aqueous environment, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst.

This dual reactivity makes this compound an ideal linker for applications requiring the precise connection of two distinct molecular entities. A prominent application is in the field of PROTACs, where one end of the linker is attached to a ligand that binds to a target protein, and the other end is attached to a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound.

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM Hydroxylamine)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vial, dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the TCO-PEG36-NHS ester.

  • Conjugation to the Protein:

    • Adjust the pH of the activated TCO-PEG36-NHS ester solution to 7.2-7.5 by adding Conjugation Buffer.

    • Immediately add the protein solution to the activated TCO-PEG36-NHS ester. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted TCO-PEG36-linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer for the protein.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the bioorthogonal reaction between a TCO-functionalized molecule (prepared as in Protocol 1) and a tetrazine-functionalized molecule.

Materials:

  • TCO-conjugated molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-conjugated molecule and the tetrazine-functionalized molecule in the Reaction Buffer.

    • Combine the two solutions. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within this timeframe due to the fast kinetics. For less concentrated reactants, the incubation time can be extended.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum around 520 nm.

  • Purification:

    • If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques appropriate for the molecules involved (e.g., size-exclusion chromatography, affinity chromatography).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant signaling pathway where this compound can be applied.

experimental_workflow_conjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Reaction TCO_PEG_Acid This compound Activated_Ester TCO-PEG36-NHS Ester TCO_PEG_Acid->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugated_Protein TCO-labeled Protein Activated_Ester->Conjugated_Protein Amide Bond Formation Protein Amine-containing Protein Protein->Conjugated_Protein Final_Conjugate Final Bioconjugate Conjugated_Protein->Final_Conjugate IEDDA Click Reaction Tetrazine Tetrazine-labeled Molecule Tetrazine->Final_Conjugate

Caption: Experimental workflow for this compound conjugation.

protac_pathway cluster_protac PROTAC-mediated Protein Degradation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (containing TCO-PEG36 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., EGFR) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Degraded_Peptides Degraded Peptides Ub_Target->Degraded_Peptides Degradation Proteasome 26S Proteasome Proteasome->Degraded_Peptides

Caption: PROTAC-mediated degradation of a target protein.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the efficiency and bioorthogonality of the TCO-tetrazine click reaction, enables the precise and stable conjugation of a wide range of molecules. The inclusion of a long PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful application of this compound in innovative research and development endeavors.

References

TCO-PEG36-acid: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of TCO-PEG36-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule.

Core Concepts: Solubility Profile

This compound is an amphiphilic molecule, featuring a hydrophobic trans-cyclooctene (TCO) group and a hydrophilic polyethylene glycol (PEG) chain with a terminal carboxylic acid. This structure dictates its solubility in various solvent systems. The long PEG36 chain is incorporated to enhance aqueous solubility.[1][2][3]

Organic Solvents

This compound exhibits good solubility in a range of common organic solvents. This is crucial for initial stock solution preparation and for reactions requiring non-aqueous conditions.

SolventSolubilityConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)SolubleUp to 10 mM[4][5]
Dimethylformamide (DMF)SolubleData not specified
Dichloromethane (DCM)SolubleData not specified
Aqueous Solutions

While the PEG chain enhances hydrophilicity, the inherent hydrophobicity of the TCO moiety can present challenges in achieving high concentrations in purely aqueous buffers. Precipitation can occur, particularly at higher concentrations.

Recommended Aqueous Solution Preparation Protocol:

To minimize precipitation and ensure homogeneity, it is strongly recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO or DMF). This stock can then be added in small aliquots to the desired aqueous buffer with vigorous vortexing or stirring. This method prevents the formation of localized high concentrations that can lead to insolubility.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Dilution solid Weigh solid this compound solvent Add anhydrous organic solvent (e.g., DMSO) solid->solvent dissolve Vortex until fully dissolved to create a high-concentration stock (e.g., 10-50 mM) solvent->dissolve add Add stock solution dropwise to buffer while vortexing dissolve->add Dilute to final concentration buffer Prepare aqueous buffer (e.g., PBS) buffer->add final Final working solution add->final

Figure 1. Recommended workflow for preparing aqueous solutions of this compound.

Core Concepts: Stability and Handling

The stability of this compound is primarily dictated by the strained trans-cyclooctene ring. This moiety is susceptible to isomerization and degradation, which can compromise its reactivity in bioorthogonal click chemistry reactions.

Isomerization of trans-Cyclooctene (TCO)

The key stability concern for this compound is the isomerization of the highly reactive trans-cyclooctene (TCO) to its more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer. This isomerization can occur over time, and it is for this reason that long-term storage of TCO-containing compounds is generally not recommended.

G TCO This compound (Reactive) CCO CCO-PEG36-acid (Poorly Reactive) TCO->CCO Isomerization Degradation Other Degradation Products TCO->Degradation Other Pathways

Figure 2. Primary degradation pathway of this compound.
Storage and Handling Recommendations

To maintain the integrity and reactivity of this compound, proper storage and handling are essential.

ConditionRecommendationRationaleSource(s)
Storage Temperature -20°CTo slow down the rate of isomerization and other potential degradation pathways.
Storage Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and protect from moisture.To prevent oxidation and hydrolysis, particularly of the carboxylic acid moiety.
Stock Solutions Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C and protect from moisture.To avoid degradation in solution. Water in solvents like DMSO can lead to hydrolysis over time.
Long-term Storage Not recommended.Due to the inherent instability of the TCO group.

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, the following are generalized protocols adapted for the characterization of its solubility and stability.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound in a specific aqueous buffer.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis start Add excess solid this compound to a known volume of aqueous buffer shake Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) to reach equilibrium start->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Carefully remove a known volume of the supernatant centrifuge->supernatant hplc Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) supernatant->hplc

Figure 3. Experimental workflow for solubility determination by the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant appropriately and determine the concentration of this compound using a validated analytical technique such as HPLC-UV, referencing a standard curve prepared with known concentrations of the compound.

Protocol: Stability Assessment in Solution

This protocol is designed to evaluate the stability of this compound in a specific solvent or buffer over time and under different temperature conditions.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into multiple vials and incubate them under different conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Quantification: Immediately analyze the samples by a stability-indicating method, such as reverse-phase HPLC.

    • Monitor the peak area of the parent this compound peak to determine its degradation over time.

    • Monitor for the appearance of new peaks, which may correspond to the CCO isomer or other degradation products.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine its degradation kinetics and half-life.

By adhering to the handling and storage recommendations and understanding the inherent properties of this compound, researchers can ensure the reliability and reproducibility of their experiments, ultimately leading to more successful outcomes in their drug development and bioconjugation endeavors.

References

In-Depth Technical Guide: Storage and Handling of TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and utilization of TCO-PEG36-acid, a bifunctional linker crucial for advanced bioconjugation applications in research and drug development. The information presented here is intended to ensure the stability and reactivity of the compound, promoting reproducible and successful experimental outcomes.

Compound Overview

This compound is a molecule featuring a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a 36-unit polyethylene glycol (PEG) spacer. The TCO moiety is a key component in bioorthogonal chemistry, reacting with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its rapid kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for cytotoxic catalysts. The carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules, typically through amide bond formation facilitated by coupling agents like EDC and NHS. The hydrophilic PEG linker enhances aqueous solubility and can reduce steric hindrance during conjugation.

Storage and Stability

Proper storage is critical to maintain the reactivity of the TCO group. The strained trans-alkene of the TCO moiety is susceptible to isomerization to the more stable, yet significantly less reactive, cis-cyclooctene (CCO) isomer.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature -20°C [1][2][3]Minimizes the rate of isomerization to the inactive CCO form and other potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture-induced degradation.
Light Store in the dark.Protects against light-sensitive degradation.
Form Store as a solid (lyophilized powder).Solid form is generally more stable than solutions.
Long-term Storage Not recommended due to the inherent instability of the TCO group.[1][3]The half-life of the TCO moiety is short, and it will naturally isomerize over time. It is advisable to use the compound shortly after receipt.

Stability Considerations:

Handling Procedures

Due to its high molecular weight and PEG content, this compound may be hygroscopic and prone to static electricity. Appropriate handling techniques are necessary to ensure accurate weighing and to prevent contamination.

Personal Protective Equipment (PPE):

Before handling, consult the product-specific Safety Data Sheet (SDS). In the absence of a specific SDS, standard laboratory PPE should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Weighing and Aliquoting:

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Environment: Whenever possible, handle the powder in a controlled environment with low humidity, such as a glove box or a balance enclosure with desiccant.

  • Static Control: To minimize static, use an anti-static gun or ionizing bar. Using anti-static weigh boats can also be beneficial.

  • Aliquoting: For multiple experiments, it is recommended to aliquot the powder into single-use vials upon receipt to avoid repeated warming and cooling cycles and exposure to atmospheric moisture and oxygen.

Solution Preparation:

This compound is soluble in several organic solvents.

SolventSuitability
Dimethyl sulfoxide (DMSO) Suitable
Dimethylformamide (DMF) Suitable
Dichloromethane (DCM) Suitable

Procedure for Preparing a Stock Solution:

  • Add the desired volume of anhydrous solvent to the vial containing the pre-weighed this compound.

  • Vortex briefly to mix and ensure complete dissolution.

  • If not for immediate use, store the stock solution at -20°C. It is advisable to prepare fresh solutions for each experiment due to the potential for degradation in solution. Minimize freeze-thaw cycles.

Experimental Protocols

The use of this compound typically involves a two-step process:

  • Activation of the carboxylic acid and conjugation to an amine-containing molecule.

  • Reaction of the TCO group with a tetrazine-modified molecule.

The following is a general protocol for the first step, the conjugation of this compound to a protein via its primary amines.

Activation of the Carboxylic Acid and Amide Bond Formation:

This protocol utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester, which then reacts with primary amines on the target molecule.

Materials:

  • This compound

  • EDC

  • NHS or sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (optional): e.g., hydroxylamine, Tris, or glycine

  • Desalting column

Procedure:

  • Prepare this compound: Dissolve this compound in anhydrous DMSO or DMF to a suitable concentration (e.g., 10 mM).

  • Prepare Protein Solution: Dissolve the amine-containing protein in the Activation Buffer.

  • Activation of this compound:

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the protein solution. A 2-5 fold molar excess of each over the number of primary amines to be targeted is a common starting point.

    • Immediately add the desired amount of the this compound solution to the protein-EDC/NHS mixture.

  • Reaction: Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Stop the reaction by adding a quenching solution to react with any remaining active NHS esters.

  • Purification: Remove excess unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable one for the subsequent TCO-tetrazine ligation and storage of the conjugate.

Logical Workflow for this compound Conjugation

G cluster_prep Preparation cluster_activation Activation & Conjugation cluster_purification Purification cluster_reaction Bioorthogonal Reaction A Equilibrate this compound to Room Temperature B Prepare Stock Solution in Anhydrous Solvent (e.g., DMSO) A->B E Add this compound Stock Solution B->E C Prepare Amine-containing Molecule in Activation Buffer (pH 6.0) D Add EDC and NHS to Amine-Molecule Solution C->D F Incubate for 15-30 min at Room Temperature E->F G Adjust pH to 7.2-7.5 and Incubate 1-2 hours F->G H Purify Conjugate (Desalting Column/Dialysis) G->H I React TCO-conjugated Molecule with Tetrazine-labeled Partner H->I

Caption: Workflow for the conjugation of an amine-containing molecule with this compound.

Safety and Disposal

Safety Precautions:

  • Handle this compound in a well-ventilated area.

  • Avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the supplier's Safety Data Sheet (SDS) for detailed safety information.

Waste Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

This guide is intended to provide a starting point for the storage and handling of this compound. It is recommended that researchers optimize protocols for their specific applications.

References

TCO-PEG36-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of TCO-PEG36-acid, a bifunctional linker molecule increasingly utilized in advanced bioconjugation and drug development applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols, and a schematic representation of its application in a typical workflow.

Core Molecular Data

This compound is characterized by a trans-cyclooctene (TCO) group on one terminus and a carboxylic acid on the other, connected by a 36-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, providing researchers with significant flexibility in designing complex molecular constructs.

PropertyValueSource(s)
Molecular Formula C84H163NO40[1][2]
Molecular Weight 1827.18 g/mol [1][2]

Experimental Protocols

The utility of this compound lies in its ability to undergo two distinct and highly specific chemical reactions. The carboxylic acid can be activated to form a stable amide bond with a primary amine, while the TCO group reacts with a tetrazine-modified molecule via an inverse-electron demand Diels-Alder (iEDDA) cycloaddition, a form of "click chemistry."[1]

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of this compound to an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the activation of its carboxylic acid group.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-free reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the reaction buffer.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound with a molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. The molar ratio should be optimized for the specific application.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Quenching and Purification:

    • Add the quenching buffer to stop the reaction by consuming any unreacted NHS-esters.

    • Purify the resulting TCO-PEG36-conjugated molecule using an appropriate method to remove excess reagents and byproducts.

Protocol 2: TCO-Tetrazine Ligation (Click Chemistry)

This protocol describes the reaction of the TCO-functionalized molecule (from Protocol 1) with a tetrazine-modified molecule.

Materials:

  • TCO-PEG36-conjugated molecule

  • Tetrazine-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-PEG36-conjugated molecule and the tetrazine-modified molecule in the reaction buffer.

  • Click Reaction:

    • Combine the two molecules in the reaction vessel. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically recommended.

    • The reaction is generally rapid and can be incubated for 30-60 minutes at room temperature. Reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification:

    • Purify the final conjugate to remove any unreacted starting materials.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC molecule using this compound as a linker. This process involves the sequential conjugation of a target protein ligand and an E3 ligase ligand.

experimental_workflow TCO_PEG_Acid This compound Activated_Intermediate TCO-PEG36-NHS Ester (Activated Intermediate) TCO_PEG_Acid->Activated_Intermediate Activation Amine_Ligand Amine-Containing Ligand 1 TCO_Conjugate TCO-PEG36-Ligand 1 Conjugate Amine_Ligand->TCO_Conjugate EDC_NHS EDC, NHS EDC_NHS->Activated_Intermediate Activated_Intermediate->TCO_Conjugate Amine Coupling PROTAC Final PROTAC Molecule TCO_Conjugate->PROTAC TCO-Tetrazine Ligation Tetrazine_Ligand Tetrazine-Modified Ligand 2 Tetrazine_Ligand->PROTAC

Caption: A schematic of the experimental workflow for bioconjugation using this compound.

References

An In-Depth Technical Guide to the Reactivity of TCO-PEG36-Acid with Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity, kinetics, and stability of TCO-PEG36-acid, a key reagent in the field of bioconjugation. The document details the principles of the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazines, offers quantitative data, and provides detailed experimental protocols for its application in drug development and other research areas.

Core Principles of TCO-Tetrazine Reactivity

The conjugation of a trans-cyclooctene (TCO) moiety with a tetrazine is a cornerstone of bioorthogonal "click chemistry." This reaction proceeds without the need for a cytotoxic copper catalyst and is characterized by its exceptional speed and specificity within complex biological environments. The primary driving force for this rapid ligation is the high ring strain of the double bond within the TCO structure.

The reaction mechanism is an inverse-electron demand Diels-Alder cycloaddition, where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage. The incorporation of a 36-unit polyethylene glycol (PEG) spacer in this compound enhances aqueous solubility and reduces steric hindrance, making it an ideal linker for bioconjugation applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the reactivity and stability of this compound.

ParameterValueConditions
Second-Order Rate Constant (k) ~2,000 M⁻¹s⁻¹9:1 Methanol/Water
1,100 - 73,000 M⁻¹s⁻¹DPBS, 37°C (with various tetrazines)
Optimal Reaction pH 6.0 - 9.0PBS buffer
Reaction Temperature Room Temperature (can be 4°C - 37°C)
Reaction Time 30 - 120 minutesDependent on concentration and temperature

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation.

ParameterObservationConditions
Storage -20°C for long-term storageSolid form, desiccated
Aqueous Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO). Half-life is dependent on pH, temperature, and presence of thiols. Generally stable for weeks at 4°C in PBS.pH 7.4
Solubility Soluble in DMSO, DMF, and DCM. The PEG linker enhances solubility in aqueous buffers.

Table 2: Stability and Solubility of this compound.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody, and the subsequent ligation with a tetrazine-functionalized molecule.

Protocol 1: Antibody Modification with this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into PBS (pH 7.4) using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 100 mM) in Activation Buffer.

    • To activate the this compound, mix the this compound stock solution with the EDC/NHS solution at a molar ratio of 1:2:4 (TCO-acid:EDC:NHS). For example, to 10 µL of 10 mM this compound, add 4 µL of 50 mM EDC and 4 µL of 100 mM NHS.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of this compound to the antibody is recommended as a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with PBS (pH 7.4).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by comparing the mass of the TCO-modified antibody to the unmodified antibody using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Tetrazine Ligation to TCO-Modified Antibody

This protocol describes the "click" reaction between the TCO-modified antibody and a tetrazine-functionalized molecule.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-NHS ester labeled payload)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the TCO-modified antibody in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Ligation Reaction:

    • Mix the TCO-modified antibody with the tetrazine-functionalized molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule is recommended to ensure complete reaction of the TCO groups.

    • Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • If necessary, purify the final antibody conjugate from excess tetrazine-functionalized molecule using a size-exclusion chromatography (SEC) system.

Visualizations

The following diagrams illustrate the core concepts of TCO-tetrazine reactivity and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder cluster_products Products TCO This compound Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine Derivative Tetrazine->Cycloaddition RetroDA Retro-Diels-Alder Cycloaddition->RetroDA Intermediate Conjugate Stable Conjugate (Dihydropyridazine) RetroDA->Conjugate N2 Nitrogen Gas (N₂) RetroDA->N2 Byproduct

Caption: Reaction mechanism of TCO and tetrazine.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Tetrazine Ligation cluster_step3 Step 3: Purification A Antibody C TCO-Modified Antibody A->C B This compound + EDC/NHS B->C E Final Antibody-Payload Conjugate C->E D Tetrazine-Payload D->E F Purified Conjugate E->F SEC

Caption: Experimental workflow for antibody conjugation.

Methodological & Application

Application Notes: TCO-PEG36-acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1] This reaction proceeds with exceptionally fast kinetics and high specificity under physiological conditions without the need for a cytotoxic copper catalyst.[2][3] These features make the TCO-tetrazine ligation an ideal tool for labeling proteins in complex biological environments, live-cell imaging, and developing advanced biologics like antibody-drug conjugates (ADCs).[1][3]

TCO-PEG36-acid is a reagent designed for a two-step protein labeling strategy. It contains a terminal carboxylic acid that can be coupled to primary amines (e.g., lysine residues) on a protein's surface. The long, hydrophilic PEG36 spacer enhances the water solubility of the labeled protein and minimizes steric hindrance. Once the protein is functionalized with the TCO group, it can be rapidly and specifically conjugated to any molecule carrying a tetrazine moiety.

Principle of the Method

The labeling process involves two main stages:

  • Protein Modification: The carboxylic acid group of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a highly reactive NHS ester intermediate. This activated TCO reagent is then added to the protein solution, where it reacts with primary amines on the protein surface to form stable amide bonds.

  • Bioorthogonal Ligation: The newly formed TCO-labeled protein is purified to remove excess reagents. It is then ready to react with a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag). This "click" reaction is extremely rapid and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol details the steps for labeling a protein with this compound by targeting surface-exposed primary amines.

Materials and Reagents:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0, or PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Zeba™ Spin Desalting Columns, dialysis cassette, or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer (e.g., MES or PBS). These solutions should be prepared immediately before use.

  • Activation and Labeling Reaction:

    • In a microcentrifuge tube, combine the this compound, EDC, and NHS at the desired molar ratios (see table below). A common starting point is a 5-fold molar excess of EDC/NHS over the this compound.

    • Add the protein solution to the activated this compound mixture. The molar ratio of the TCO reagent to the protein can be varied to control the degree of labeling, with a 10- to 20-fold molar excess being a typical starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess TCO reagent and byproducts by purifying the TCO-labeled protein. This can be achieved using a desalting spin column, dialysis, or size-exclusion chromatography according to the manufacturer's instructions.

    • The purified TCO-labeled protein can be stored at 4°C for short-term use or at -80°C for long-term storage. Note that TCO reagents can lose reactivity over time.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage P Protein in Amine-Free Buffer L Label Protein (1-2h, RT) P->L TCO This compound Stock Solution A Activate TCO-acid with EDC/NHS TCO->A EDC_NHS EDC/NHS Stock Solutions EDC_NHS->A A->L Add to Protein Q Quench Reaction (Tris Buffer) L->Q PU Purify Labeled Protein (e.g., Desalting Column) Q->PU S Store TCO-Protein (4°C or -80°C) PU->S

Protocol 2: TCO-Protein Ligation with a Tetrazine Probe

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials and Reagents:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Add the tetrazine reagent to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended.

    • Incubate the mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Analysis:

    • The final conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging to confirm successful labeling.

G cluster_reaction TCO_Protein {Protein | {TCO}} Labeled_Protein {Protein | {Stable Conjugate} | Fluorophore} TCO_Protein:f0->Labeled_Protein:f0 + Tetrazine_Probe {Tetrazine | Fluorophore} Tetrazine_Probe:f0->Labeled_Protein:f0 N2 N₂ Gas Labeled_Protein->N2 + dummy->Labeled_Protein Click Reaction (IEDDA)

Quantitative Data Summary

The efficiency and conditions for TCO-based protein labeling can be optimized by adjusting several parameters. The tables below provide typical starting points and ranges for these variables.

Table 1: Recommended Reaction Conditions for this compound Conjugation

Parameter Recommended Value/Range Notes
Protein Concentration 2 - 10 mg/mL Higher concentrations can improve labeling efficiency.
Reaction Buffer PBS (pH 7.4) or MES (pH 6.0) Must be free of primary amines (e.g., Tris, Glycine).
Molar Ratio (TCO:Protein) 10:1 to 20:1 Varies depending on protein and desired degree of labeling.
Molar Ratio (EDC:TCO) 5:1 A molar excess is required to efficiently activate the carboxylic acid.
Molar Ratio (NHS:TCO) 5:1 Stabilizes the active intermediate. Sulfo-NHS can be used for better solubility.
Incubation Time 1 - 2 hours Longer times may not significantly increase labeling.

| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at ambient temperature. |

Table 2: TCO-Tetrazine Ligation Characteristics

Parameter Value/Range Reference
Second-Order Rate Constant (k) 10³ - 10⁶ M⁻¹s⁻¹
Reaction pH 6.0 - 9.0
Reaction Temperature Room Temp to 37°C
Molar Ratio (Tetrazine:TCO) 1.1:1 to 2:1
Reaction Time 10 - 60 minutes

| Conjugation Efficiency | Often >95% | |

References

Application Notes and Protocols for TCO-PEG36-acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies with various molecules is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a leading strategy for bioconjugation due to its exceptional speed, high specificity, and biocompatibility.[1] The TCO-tetrazine reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[1][2]

This document provides detailed application notes and protocols for the conjugation of antibodies with TCO-PEG36-acid. This reagent features a trans-cyclooctene (TCO) moiety for bioorthogonal reaction, a long polyethylene glycol (PEG) spacer (36 units) to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to primary amines on the antibody.[3][4] The long PEG chain is particularly advantageous as it has been shown to prevent the hydrophobic TCO group from "burying" itself within the antibody structure, thereby increasing the number of available TCO groups for subsequent reaction with a tetrazine.

Principle of the Reaction

The conjugation of this compound to an antibody is a two-stage process. First, the carboxylic acid group of this compound is activated using a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second stage, this amine-reactive NHS ester is introduced to the antibody, where it reacts with primary amines (predominantly on lysine residues and the N-terminus) to form a stable amide bond, covalently linking the TCO-PEG36 moiety to the antibody. The resulting TCO-functionalized antibody is then ready for rapid and specific conjugation to any tetrazine-modified molecule.

Core Applications

  • Antibody-Drug Conjugates (ADCs): The TCO-functionalized antibody can be reacted with a tetrazine-modified cytotoxic drug, enabling targeted delivery to cancer cells.

  • Pretargeted Radioimmunotherapy and Imaging: An unlabeled TCO-antibody is administered and allowed to accumulate at the target site. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which "clicks" to the antibody, minimizing systemic radiation exposure.

  • In Vivo and In Vitro Imaging: Conjugation of TCO-antibodies with tetrazine-fluorophores or other imaging agents allows for highly specific labeling of cells and tissues.

  • Development of Novel Immunoassays: The robust and specific nature of the TCO-tetrazine ligation can be leveraged to create novel and highly sensitive diagnostic assays.

Quantitative Data Summary

The efficiency of the initial conjugation of this compound to the antibody is critical for the performance of the final conjugate. The following tables summarize key parameters influencing the degree of labeling (DOL), defined as the average number of TCO molecules conjugated per antibody. This data is compiled from multiple studies investigating EDC/NHS chemistry for protein conjugation.

Table 1: Effect of Molar Ratios of EDC and NHS on Antibody Conjugation Efficiency

Molar Ratio (TCO-PEG-Acid:EDC:NHS)Resulting Degree of Labeling (DOL)Notes
1:1:1LowInefficient activation of the carboxylic acid.
1:2:2ModerateA commonly used starting point for optimization.
1:4:4HighOften leads to a higher DOL, but risks antibody cross-linking.
1:10:10HighIncreased risk of antibody aggregation and modification of non-target residues.

Data compiled from studies on EDC/NHS conjugation which suggest that molar excesses of EDC and NHS are required for efficient coupling.

Table 2: Influence of Reaction pH on Conjugation Steps

Reaction SteppH RangeOptimal pHRationale
Carboxylic Acid Activation (with EDC/NHS)4.5 - 7.25.0 - 6.0Most efficient activation of the carboxyl group.
NHS Ester Reaction with Primary Amines7.0 - 8.57.2 - 8.0Primary amines are deprotonated and more nucleophilic.

Table 3: Effect of Reaction Time on Conjugation Efficiency

StepReaction TimeOutcome
Activation15 - 30 minutesSufficient for NHS ester formation. Longer times can lead to hydrolysis of EDC.
Conjugation1 - 2 hoursGenerally sufficient for reaction with antibody amines. Longer times may not significantly increase DOL and can lead to hydrolysis of the NHS ester.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to an antibody and the subsequent characterization of the conjugate.

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Antibody

This protocol is designed for the conjugation of this compound to an antibody in a two-step process to maximize efficiency and minimize side reactions.

Materials and Reagents:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). Do not store these solutions as they are moisture sensitive.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine this compound with EDC and Sulfo-NHS in Activation Buffer. A molar excess of EDC and Sulfo-NHS over this compound is recommended (e.g., a 1:4:4 molar ratio of this compound:EDC:Sulfo-NHS).

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 3: Antibody Preparation

  • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into the Conjugation Buffer (PBS).

  • Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.

Step 4: Conjugation to the Antibody

  • Add the activated this compound solution (from Step 2) to the prepared antibody solution. The molar ratio of the TCO-linker to the antibody can be varied to achieve the desired degree of labeling (a starting point of 20-fold molar excess of the linker is recommended).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Step 5: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 6: Purification of the Conjugate

  • Remove excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.

  • The purified TCO-conjugated antibody is now ready for use or storage.

Protocol 2: Characterization of the TCO-Antibody Conjugate

Determination of Degree of Labeling (DOL)

The DOL can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody. The mass shift will correspond to the number of TCO-PEG36 moieties attached.

Alternatively, a colorimetric assay can be used. This involves reacting the TCO-conjugated antibody with an excess of a tetrazine-dye conjugate and then measuring the absorbance of the dye.

Functional Analysis

It is crucial to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody. This can be assessed using methods such as ELISA or surface plasmon resonance (SPR).

Diagrams

Chemical Reaction Pathway

cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Antibody cluster_2 Step 3: Bioorthogonal Ligation TCO_Acid TCO-PEG36-COOH Activated_Ester TCO-PEG36-NHS Ester TCO_Acid->Activated_Ester + EDC, Sulfo-NHS pH 5.0-6.0 EDC EDC NHS Sulfo-NHS Conjugate Antibody-NH-CO-PEG36-TCO Activated_Ester->Conjugate + Antibody-NH2 pH 7.2-8.0 Antibody Antibody-NH2 Final_Product Antibody-Conjugated Probe Conjugate->Final_Product + Tetrazine-Probe Tetrazine Tetrazine-Probe

Caption: Chemical workflow for this compound antibody conjugation.

Experimental Workflow

Start Start Reagent_Prep Prepare Reagents (TCO-PEG-Acid, EDC, NHS, Buffers) Start->Reagent_Prep Activation Activate TCO-PEG-Acid with EDC/NHS (15-30 min) Reagent_Prep->Activation Conjugation Conjugate to Antibody (1-2 hours) Activation->Conjugation Antibody_Prep Prepare Antibody (Buffer Exchange, Adjust Concentration) Antibody_Prep->Conjugation Quench Quench Reaction (Tris Buffer) Conjugation->Quench Purification Purify Conjugate (Desalting Column) Quench->Purification Characterization Characterize Conjugate (DOL, Functional Assay) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for TCO-PEG36-acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TCO-PEG36-acid for Live Cell Imaging

This compound is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent features a trans-cyclooctene (TCO) group, a lengthy polyethylene glycol (PEG) spacer (36 units), and a carboxylic acid functional group. The TCO moiety participates in an exceptionally rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-conjugated probe, a cornerstone of "click chemistry".[1] This reaction's bioorthogonal nature—occurring efficiently within physiological conditions without interfering with native cellular processes—makes it ideal for live-cell applications.[2]

The extensive PEG linker enhances the water solubility of the molecule and minimizes steric hindrance, facilitating the interaction between the TCO and tetrazine partners. The terminal carboxylic acid allows for the covalent conjugation of this compound to primary amine groups on biomolecules, such as the lysine residues of antibodies or other proteins, through the formation of a stable amide bond.

This two-step "pre-targeting" approach offers significant advantages for live cell imaging.[3] First, a biomolecule of interest is modified with this compound. Subsequently, a tetrazine-functionalized imaging probe (e.g., a fluorescent dye) is introduced. The rapid "click" reaction ensures highly specific and efficient labeling of the target biomolecule, leading to high-contrast images with minimal background signal.[4][5] This methodology is broadly applicable to a range of imaging applications, including tracking receptor dynamics, visualizing antibody-drug conjugate (ADC) internalization, and studying protein trafficking.

Data Presentation

The efficiency of live cell imaging using TCO-tetrazine chemistry is underpinned by the rapid reaction kinetics and the ability to achieve high labeling specificity. The following tables summarize key quantitative data related to this bioorthogonal reaction.

Table 1: Physicochemical and Kinetic Properties of TCO-Tetrazine Ligation

ParameterValueReference(s)
Molecular Formula of this compound C84H163NO40N/A
Molecular Weight of this compound ~1827 g/mol N/A
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) CycloadditionN/A
Reactants trans-cyclooctene (TCO) and TetrazineN/A
Second-Order Reaction Rate Constant (k₂) Up to 10^6 M⁻¹s⁻¹
Reaction Conditions Physiological (aqueous buffer, room temperature/37°C)
Catalyst Requirement None

Table 2: Representative Parameters for Live Cell Imaging Experiments

ParameterTypical RangeConsiderationsReference(s)
TCO-Antibody Conjugate Concentration 1-10 µg/mLOptimize for target expression level and antibody affinity.
Tetrazine-Fluorophore Concentration 1-10 µMLower concentrations are often sufficient due to fast kinetics.
Incubation Time (TCO-Antibody) 30-60 minutesDependent on antibody affinity and concentration.
Incubation Time (Tetrazine-Fluorophore) 5-30 minutesThe reaction is often complete within minutes.
Signal-to-Background Ratio HighFluorogenic tetrazine probes can further enhance the signal-to-noise ratio.
Functional TCOs per Antibody Typically < 6Higher conjugation ratios can lead to loss of antibody function. Hydrophilic linkers can improve reactivity.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the conjugation of this compound to an antibody via its primary amine groups (e.g., lysine residues) using EDC/NHS chemistry to form a stable amide bond.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Activation of this compound:

    • In a separate microcentrifuge tube, mix the this compound stock solution with the EDC and NHS stock solutions to a final concentration that will result in a 10-20 fold molar excess of the activated TCO reagent over the antibody in the final reaction mixture.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound mixture to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified TCO-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by quantifying the number of TCO molecules per antibody using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a tetrazine-fluorophore and measuring the absorbance.

  • Storage:

    • Store the TCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Live Cell Imaging

This protocol outlines a general workflow for labeling live cells with a TCO-modified biomolecule followed by a tetrazine-fluorophore for visualization by fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • TCO-labeled biomolecule (from Protocol 1)

  • Tetrazine-conjugated fluorescent dye

  • Live Cell Imaging Buffer (e.g., phenol red-free cell culture medium)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on an imaging-compatible plate or slide and culture until they reach the desired confluency (typically 60-80%).

  • Pre-targeting with TCO-labeled Biomolecule:

    • Wash the cells once with pre-warmed PBS.

    • Dilute the TCO-labeled biomolecule to the desired final concentration (e.g., 1-10 µg/mL for an antibody) in pre-warmed Live Cell Imaging Buffer.

    • Incubate the cells with the TCO-labeled biomolecule solution for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed Live Cell Imaging Buffer to remove any unbound TCO-labeled biomolecule.

  • Labeling with Tetrazine-Fluorophore:

    • Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed Live Cell Imaging Buffer.

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Gently wash the cells two to three times with pre-warmed Live Cell Imaging Buffer.

    • Replace the wash buffer with fresh Live Cell Imaging Buffer.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images at different time points if studying dynamic processes like receptor internalization.

Control Experiments:

  • No TCO Control: Omit the incubation with the TCO-labeled biomolecule but perform all other steps. This will determine the level of non-specific binding of the tetrazine-fluorophore.

  • No Tetrazine Control: Treat the cells with the TCO-labeled biomolecule but omit the incubation with the tetrazine-fluorophore. This will assess any autofluorescence from the cells or the TCO-labeled biomolecule itself.

Mandatory Visualizations

G cluster_conjugation Protocol 1: this compound Conjugation cluster_imaging Protocol 2: Live Cell Imaging antibody Primary Amine-Containing Biomolecule (e.g., Antibody) conjugation Amide Bond Formation (Conjugation) antibody->conjugation tco_peg_acid This compound activation Activation of Carboxylic Acid tco_peg_acid->activation edc_nhs EDC / NHS edc_nhs->activation activation->conjugation tco_conjugate TCO-labeled Biomolecule conjugation->tco_conjugate purification Purification (Size-Exclusion Chromatography) tco_conjugate->purification final_product Purified TCO-labeled Biomolecule purification->final_product pre_targeting Pre-targeting with TCO-labeled Biomolecule final_product->pre_targeting live_cells Live Cells live_cells->pre_targeting wash1 Wash pre_targeting->wash1 click_reaction Bioorthogonal Click Reaction (iEDDA) wash1->click_reaction tz_fluorophore Tetrazine-Fluorophore tz_fluorophore->click_reaction wash2 Wash click_reaction->wash2 imaging Fluorescence Imaging wash2->imaging

Caption: Experimental workflow for this compound conjugation and live cell imaging.

G cluster_pathway Signaling Pathway: Ligand-Induced Receptor Internalization ligand Ligand binding Ligand Binding ligand->binding receptor Cell Surface Receptor (TCO-labeled) receptor->binding cell_membrane Cell Membrane internalization Clathrin-Mediated Endocytosis binding->internalization downstream Downstream Signaling binding->downstream endosome Early Endosome internalization->endosome recycling Recycling to Cell Surface endosome->recycling degradation Trafficking to Lysosome for Degradation endosome->degradation recycling->receptor

Caption: Ligand-induced receptor internalization and trafficking pathway.

References

Application Notes and Protocols for Amide Bond Formation with TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG36-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal trans-cyclooctene (TCO) group and a carboxylic acid. This bifunctional reagent is a cornerstone in modern bioconjugation, enabling the covalent attachment of the TCO moiety to primary amine-containing molecules such as proteins, antibodies, peptides, and small molecule drugs. The incorporated TCO group is a highly reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that proceeds rapidly and specifically with tetrazine partners under biocompatible conditions. This reaction's exceptional kinetics and bioorthogonality make it ideal for applications in live-cell imaging, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.[1]

This document provides detailed protocols for the formation of a stable amide bond between this compound and a primary amine-containing molecule, as well as the subsequent TCO-tetrazine click reaction.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈₄H₁₆₃NO₄₀
Molecular Weight 1827.18 g/mol [1][2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Store at -20°C, desiccated.[3] Equilibrate to room temperature before opening to prevent moisture condensation. TCO compounds are not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO).
Purity Typically >90%

Part 1: Amide Bond Formation with this compound

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule is typically achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The reaction proceeds in two steps: activation of the carboxylic acid with EDC/NHS to form a semi-stable NHS ester, followed by the reaction of the NHS ester with the primary amine.

Experimental Workflow: Amide Bond Formation

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification TCO_PEG_Acid This compound Activated_Ester TCO-PEG36-NHS Ester (in situ) TCO_PEG_Acid->Activated_Ester pH 4.5-6.0 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate TCO-PEG36-Amide Conjugate Activated_Ester->Conjugate pH 7.2-8.0 2 hr, RT or overnight, 4°C Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate Purification Purification (SEC, Dialysis) Conjugate->Purification

Caption: Workflow for the two-step EDC/NHS-mediated amide bond formation.

Protocol 1: Two-Step Aqueous Amide Coupling

This protocol is suitable for proteins, antibodies, and other biomolecules in aqueous buffers.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5. Important: Avoid buffers containing primary amines (e.g., Tris, glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF for preparing stock solutions

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette appropriate for the molecular weight of the conjugate.

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water. Do not store these solutions for extended periods.

    • Dissolve/exchange the amine-containing molecule into the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound with the amine-containing molecule. The molar ratio of this compound to the amine will need to be optimized, but a starting point of 10-50 fold molar excess of the PEG linker is common for proteins and antibodies.

    • Add EDC and NHS/Sulfo-NHS to the reaction mixture. A 2-5 fold molar excess of EDC and NHS over the this compound is recommended.

    • For optimal activation, perform this step at a pH of 4.7-6.0. If the amine-containing molecule is unstable at this pH, a one-step protocol (see below) may be necessary.

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Amine-Containing Molecule:

    • If the activation was performed at a low pH, adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound and reaction byproducts by SEC or dialysis.

    • The purified TCO-labeled molecule is ready for characterization or subsequent click reaction.

Protocol 2: One-Step Aqueous Amide Coupling

This protocol is simpler but may be less efficient than the two-step method. It is useful when the amine-containing molecule is not stable at the optimal activation pH.

Procedure:

  • Preparation: Prepare reagents and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5) as described in Protocol 1.

  • Reaction:

    • Combine the this compound and the amine-containing molecule in the Coupling Buffer.

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS (relative to the this compound) to the reaction mixture.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification: Follow steps 4 and 5 from Protocol 1.

Important Considerations for Amide Coupling:
  • Stoichiometry: The optimal molar ratio of this compound to the amine-containing molecule should be determined empirically. Higher excesses of the PEG linker will lead to a higher degree of labeling but may also lead to protein precipitation or loss of activity.

  • pH Control: The pH of the reaction is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0, while the reaction of the NHS ester with the primary amine is most efficient at pH 7.0-8.5.

  • Hydrolysis: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions. Therefore, it is important to proceed to the coupling step promptly after activation.

  • TCO Stability: While generally stable, the TCO group can isomerize to the less reactive CCO form over time, especially at non-neutral pH or elevated temperatures. It is recommended to use freshly prepared solutions and avoid prolonged storage of TCO-containing molecules.

Part 2: TCO-Tetrazine Click Reaction

Once the TCO moiety has been successfully conjugated to the molecule of interest, it can be reacted with a tetrazine-functionalized molecule in a highly efficient and specific iEDDA cycloaddition.

Reaction Kinetics

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for rapid conjugation even at low micromolar or nanomolar concentrations.

Bioorthogonal ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)
TCO-Tetrazine Ligation >800
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~1
Staudinger Ligation~0.002

Experimental Workflow: TCO-Tetrazine Click Reaction

TCO_Tetrazine_Click_Reaction_Workflow cluster_ligation Ligation Step cluster_purification_click Purification (Optional) TCO_Conjugate TCO-labeled Molecule Final_Conjugate Final Conjugate TCO_Conjugate->Final_Conjugate pH 6.0-9.0 30-120 min, RT Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Final_Conjugate Purification_Click Purification (SEC) Final_Conjugate->Purification_Click

Caption: Workflow for the TCO-tetrazine bioorthogonal click reaction.

Protocol 3: TCO-Tetrazine Ligation

Materials:

  • Purified TCO-labeled molecule

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug, biotin)

  • Reaction Buffer: PBS, pH 7.4, or other suitable biological buffer.

Procedure:

  • Preparation:

    • Dissolve the TCO-labeled molecule and the tetrazine-functionalized molecule in the Reaction Buffer.

  • Reaction:

    • Combine the two reactants in the desired molar ratio. A slight excess (1.1-1.5 fold) of the tetrazine component is often used to ensure complete reaction of the TCO-labeled molecule.

    • Incubate the reaction for 30-120 minutes at room temperature. The reaction is often complete within 30 minutes due to the fast kinetics. Reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • For many applications, the reaction can be used without purification due to its high efficiency and the biocompatibility of the reactants.

    • If necessary, unreacted small molecule tetrazine can be removed by SEC or dialysis.

Application: Development of Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool for the site-specific generation of ADCs. The workflow involves conjugating the this compound to a cytotoxic payload and then reacting the TCO-payload with a tetrazine-modified antibody.

ADC_Development_Workflow cluster_payload Payload Modification cluster_antibody Antibody Modification cluster_conjugation Final Conjugation TCO_PEG_Acid This compound TCO_Payload TCO-Payload Conjugate TCO_PEG_Acid->TCO_Payload EDC/NHS Payload Cytotoxic Payload (with -NH2) Payload->TCO_Payload ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC Antibody Antibody Tetrazine_Antibody Tetrazine-Antibody Antibody->Tetrazine_Antibody Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Antibody Tetrazine_Antibody->ADC Click Reaction

Caption: Workflow for the development of an ADC using this compound.

Application: Synthesis of PROTACs

This compound can serve as a versatile linker in the modular synthesis of PROTACs. One of the binding ligands (for the target protein or the E3 ligase) is functionalized with the this compound, and the other with a tetrazine, allowing for their efficient connection via click chemistry.

PROTAC_Synthesis_Workflow cluster_ligand1 Ligand 1 Modification cluster_ligand2 Ligand 2 Modification cluster_protac_conjugation Final Conjugation TCO_PEG_Acid This compound TCO_Ligand1 TCO-Linker-Ligand 1 TCO_PEG_Acid->TCO_Ligand1 EDC/NHS Ligand1 Target Protein Ligand (with -NH2) Ligand1->TCO_Ligand1 PROTAC PROTAC Molecule TCO_Ligand1->PROTAC Ligand2 E3 Ligase Ligand Tetrazine_Ligand2 Tetrazine-Ligand 2 Ligand2->Tetrazine_Ligand2 Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Ligand2 Tetrazine_Ligand2->PROTAC Click Reaction

References

Application Notes and Protocols: TCO-PEG36-acid Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of TCO-PEG36-acid, a bifunctional linker widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

Introduction to this compound

This compound is a long-chain, monodisperse polyethylene glycol (PEG) reagent that serves as a hydrophilic linker.[1][2] It possesses two distinct reactive functionalities:

  • A terminal carboxylic acid (-COOH) group, which can be coupled to primary amines on biomolecules (e.g., lysine residues on antibodies or proteins) to form stable amide bonds.[1] This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3]

  • A trans-cyclooctene (TCO) group, which is a key component in bioorthogonal chemistry. The TCO moiety reacts specifically and rapidly with tetrazine-containing molecules through a copper-free, inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry".

The extended PEG36 spacer enhances the aqueous solubility of the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final product. These features make this compound a valuable tool for creating precisely engineered bioconjugates for therapeutic and diagnostic applications.

Physicochemical and Kinetic Data

Quantitative data for this compound and related linkers are summarized below for comparison. The kinetic data highlights the rapid nature of the TCO-tetrazine ligation.

Table 1: Physicochemical Properties of this compound and Related Linkers

CompoundMolecular Weight ( g/mol )PurityFormulaRecommended StorageKey Solvents
This compound 1827.2≥90-98%C84H163NO40-20°CDMSO, DMF, DCM
TCO-PEG36-NHS ester1924.3≥95%C88H166N2O42-20°CDMSO, DMF, DCM
Azido-PEG36-acid1701.0≥98%C75H149N3O38-20°CWater, DMSO, DMF, DCM
DBCO-PEG36-acid1962.3≥95%C94H164N2O40-20°CDMSO, DMF, DCM

Table 2: Kinetic Data for TCO-Tetrazine Ligation

ReactantsReaction TypeSecond-Order Rate Constant (k₂)Conditions
TCO & TetrazineiEDDA Click Chemistry~2,000 M⁻¹s⁻¹9:1 Methanol/Water
sTCO-acid & TetrazineiEDDA Click Chemistry23,800 ± 400 M⁻¹s⁻¹25% Acetonitrile/PBS

Note on Stability : The TCO group has a limited half-life and can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended, and reagents should be used relatively fresh for optimal reactivity.

Core Bioconjugation Chemistry and Workflows

The dual functionality of this compound allows for a versatile, two-step bioconjugation strategy. This is particularly useful in the synthesis of ADCs, where an antibody is first modified with the linker, purified, and then conjugated to a tetrazine-modified payload.

TCO_PEG36_Acid_Structure cluster_molecule This compound Structure cluster_reactions Reactive Sites for Bioconjugation TCO TCO Group (trans-cyclooctene) PEG PEG36 Spacer (Hydrophilic Linker) TCO->PEG Covalent Bond TCO_React Reacts with Tetrazine via iEDDA TCO->TCO_React Acid Carboxylic Acid (-COOH) PEG->Acid Covalent Bond Acid_React Reacts with Primary Amines (e.g., Lysine) via Amide Coupling (EDC) Acid->Acid_React

Caption: Structure of this compound showing its functional groups.

The general workflow involves an initial amine coupling step followed by a bioorthogonal click reaction.

Bioconjugation_Workflow start Start Materials: - Biomolecule (e.g., Antibody) - this compound - Tetrazine-Payload step1 Step 1: Amine Coupling Activate this compound with EDC/NHS. React with primary amines on the biomolecule. start->step1 intermediate Intermediate Product: TCO-Modified Biomolecule step1->intermediate purify1 Purification (e.g., SEC, Dialysis) Remove excess linker and reagents. intermediate->purify1 step2 Step 2: TCO-Tetrazine Ligation React TCO-modified biomolecule with Tetrazine-Payload via iEDDA click chemistry. purify1->step2 final_product Final Bioconjugate (e.g., Antibody-Drug Conjugate) step2->final_product analysis Analysis & Characterization (e.g., Mass Spec, HPLC, SDS-PAGE) final_product->analysis iEDDA_Mechanism Simplified TCO-Tetrazine iEDDA Reaction TCO TCO-Linker arrow1 plus + Tetrazine Tetrazine-Payload intermediate [Diels-Alder Cycloaddition Intermediate] arrow1->intermediate arrow2 (fast) intermediate->arrow2 product Stable Conjugate arrow2->product plus_N2 + N2 N₂ (gas)

References

Application Notes and Protocols for TCO-PEG36-acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG36-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and tracking of cells and biomolecules. This monofunctional linker molecule features a highly reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a long and hydrophilic polyethylene glycol (PEG) spacer. The TCO moiety participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.

The 36-unit PEG linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and biocompatibility profile of the resulting conjugates. The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, antibodies, or other biomolecules through the formation of a stable amide bond, typically mediated by carbodiimide chemistry (e.g., EDC and NHS).

These application notes provide detailed protocols for the use of this compound in flow cytometry, a powerful technique for single-cell analysis. By conjugating this compound to a molecule of interest (e.g., an antibody), researchers can achieve highly specific and efficient labeling of target cells for subsequent detection and quantification by flow cytometry.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 1827.18 g/mol [1][2]
Formula C84H163NO40[1]
Purity >95%[2]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Store at -20°C, protected from light and moisture
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
Reaction ParameterValueNotes
Second-order rate constant ~10³ - 10⁶ M⁻¹s⁻¹The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions.
Reaction conditions Aqueous buffers (e.g., PBS), pH 6.0-9.0, room temperatureThe reaction is highly efficient under physiological conditions.
Catalyst requirement NoneAvoids the cytotoxicity associated with copper-catalyzed click chemistry.
Table 3: Representative Cytotoxicity Data of TCO and PEG-Containing Compounds
CompoundCell LineIC50 ValueNotes
TCO-Doxorubicin ProdrugMCF-7 (Breast Cancer)2.4 µMThe TCO-caged prodrug showed significantly reduced cytotoxicity compared to free doxorubicin (0.2 µM), demonstrating the biocompatibility of the TCO moiety until activated.
TCO-Doxorubicin ProdrugMDA-MB-231 (Breast Cancer)3.5 µMSimilar to MCF-7 cells, the TCO-caged prodrug exhibited lower toxicity than the parent drug (0.4 µM).
Polyethylene Glycol (PEG) 4000Caco-2 (Colon Adenocarcinoma)> 10% (w/v)High molecular weight PEGs generally exhibit low cytotoxicity.
Polyethylene Glycol (PEG) 1000L929 (Mouse Fibroblast)~10 mg/mLModerate cytotoxicity observed at high concentrations.

Note: The data in Table 3 is for related compounds and is intended to provide a general understanding of the low cytotoxicity of TCO and PEG moieties. Specific cytotoxicity of this compound should be determined experimentally for the cell type of interest.

Signaling Pathways and Experimental Workflows

bioorthogonal_reaction Bioorthogonal TCO-Tetrazine Ligation Pathway TCO TCO-PEG36-Biomolecule Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate iEDDA Reaction Tetrazine Tetrazine-Fluorophore Tetrazine->Intermediate Product Stable Conjugate (Fluorescently Labeled Biomolecule) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Bioorthogonal ligation of a TCO-modified biomolecule with a tetrazine-fluorophore.

experimental_workflow Experimental Workflow for Cell Labeling and Flow Cytometry cluster_conjugation Step 1: Antibody Conjugation cluster_labeling Step 2: Cell Labeling cluster_detection Step 3: Bioorthogonal Reaction and Detection Antibody Primary Antibody (with primary amines) TCO_Ab TCO-PEG36-Antibody Conjugate Antibody->TCO_Ab TCO_acid This compound EDC_NHS EDC/NHS Activation TCO_acid->EDC_NHS EDC_NHS->TCO_Ab Amide Bond Formation Purification1 Purification (e.g., Desalting Column) TCO_Ab->Purification1 TCO_Ab_purified Purified TCO-Ab Cells Target Cells Labeled_cells_intermediate Cells with bound TCO-Ab Cells->Labeled_cells_intermediate TCO_Ab_purified->Labeled_cells_intermediate Incubation Labeled_cells_final Fluorescently Labeled Cells Labeled_cells_intermediate->Labeled_cells_final TCO-Tetrazine Ligation Tetrazine_fluorophore Tetrazine-Fluorophore Tetrazine_fluorophore->Labeled_cells_final Flow_cytometry Flow Cytometry Analysis Labeled_cells_final->Flow_cytometry

Caption: Workflow for antibody conjugation, cell labeling, and flow cytometry analysis.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using EDC and NHS chemistry.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve or exchange the antibody into PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • In a microcentrifuge tube, add a 10-20 fold molar excess of this compound over the antibody.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the this compound.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS-activated this compound, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the protein fractions.

  • Characterization and Storage:

    • Determine the concentration of the purified TCO-antibody conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry if desired.

    • Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.

Protocol 2: Two-Step Cell Labeling for Flow Cytometry

This protocol describes the labeling of cells with a TCO-conjugated antibody followed by detection with a tetrazine-fluorophore.

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488, Tetrazine-PE)

  • Cell suspension of interest

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization Buffer (optional, for intracellular targets, e.g., 0.1% saponin in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.

  • Primary Antibody Incubation (TCO Conjugate):

    • Add the TCO-conjugated antibody to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Tetrazine-Fluorophore Incubation (Click Reaction):

    • Prepare a working solution of the tetrazine-fluorophore in Flow Cytometry Staining Buffer. A typical starting concentration is 1-10 µM, but this should be optimized.

    • Resuspend the cell pellet in the tetrazine-fluorophore solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells two to three times with 1-2 mL of Flow Cytometry Staining Buffer to remove any unreacted tetrazine-fluorophore.

  • Fixation and Permeabilization (Optional):

    • If required, fix the cells by resuspending them in Fixation Buffer and incubating for 15-20 minutes at room temperature. Wash once with PBS.

    • For intracellular targets, permeabilize the cells by resuspending them in Permeabilization Buffer and incubating for 10-15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Controls for Flow Cytometry:

  • Unstained Cells: To determine autofluorescence.

  • Cells + Tetrazine-Fluorophore only: To assess non-specific binding of the fluorophore.

  • Cells + TCO-conjugated Antibody only: To measure any background fluorescence from the antibody conjugate.

  • Isotype Control: Use an isotype control antibody conjugated with this compound to determine non-specific antibody binding.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Inefficient antibody conjugation- Ensure the antibody buffer is amine-free. - Optimize the molar ratio of this compound to antibody. - Confirm the activity of EDC and NHS reagents.
Inefficient TCO-tetrazine reaction- Increase the concentration of the tetrazine-fluorophore. - Increase the incubation time for the click reaction. - Ensure the tetrazine-fluorophore has not degraded (store properly).
Low target antigen expression- Confirm antigen expression using a validated, directly conjugated antibody.
High background fluorescence Non-specific antibody binding- Include an isotype control. - Add an Fc block prior to antibody incubation. - Increase the number of wash steps.
Non-specific binding of tetrazine-fluorophore- Titrate the concentration of the tetrazine-fluorophore to the lowest effective concentration. - Increase the number of wash steps after the click reaction.
Cell clumping High cell concentration- Reduce the cell concentration during staining.
Presence of DNA from dead cells- Add DNase to the staining buffer.

Conclusion

This compound is a versatile and powerful reagent for the bioorthogonal labeling of cells for flow cytometry. Its hydrophilic PEG spacer and highly reactive TCO group, combined with a flexible carboxylic acid handle for conjugation, enable the development of specific and sensitive cell-based assays. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this compound in their flow cytometry workflows, contributing to advancements in basic research, drug discovery, and diagnostics.

References

Application Notes and Protocols for TCO-PEG36-acid in PET Imaging Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TCO-PEG36-acid in the development of Positron Emission Tomography (PET) imaging probes. The methodologies described are based on the principles of pretargeted imaging, leveraging the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.

Introduction to Pretargeted PET Imaging with this compound

Pretargeted PET imaging is a multi-step strategy designed to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues compared to conventional direct antibody-based PET imaging. This approach involves two key components:

  • A targeting molecule , such as a monoclonal antibody (mAb), conjugated with a bioorthogonal reactive handle, in this case, a trans-cyclooctene (TCO) group provided by this compound.

  • A small, rapidly clearing radiolabeled probe carrying the complementary reactive partner, a tetrazine (Tz) moiety.

The this compound is a linker that allows for the attachment of the TCO group to a targeting molecule. The long, hydrophilic PEG36 spacer enhances solubility and minimizes steric hindrance. The terminal carboxylic acid of this compound can be activated to react with primary amines (e.g., lysine residues) on the surface of proteins and antibodies.

The IEDDA "click" reaction between the TCO-modified targeting molecule and a subsequently administered radiolabeled tetrazine is exceptionally fast and specific, allowing for the in vivo formation of the PET imaging probe at the target site. This strategy is particularly advantageous when using long-circulating targeting molecules like antibodies with short-lived radionuclides such as Fluorine-18.

Key Applications

  • Pretargeted Immuno-PET: Development of imaging probes for oncology by targeting tumor-specific antigens with TCO-modified monoclonal antibodies.

  • Pharmacokinetic Studies: Evaluating the in vivo behavior of novel targeting molecules.

  • Theranostics: Combining diagnostic imaging with targeted radionuclide therapy.

Data Presentation

The following tables summarize quantitative data from studies utilizing the TCO-tetrazine pretargeting strategy for PET imaging.

Table 1: Biodistribution of [⁸⁹Zr]Zr-3–TCO–U36 in VU-SCC-OE Xenografts at 72 h post-injection

TCO-to-U36 RatioTumor (%ID/g)Liver (%ID/g)Blood (%ID/g)Muscle (%ID/g)Tumor-to-Muscle Ratio
27:16.1 ± 1.114.1 ± 2.9High Clearance--
6:117.1 ± 3.05.5 ± 1.1---
Pretargeted (6:1 ratio, tracer at 24h)1.6 ± 0.3---23.49 ± 6.22
Pretargeted (6:1 ratio, tracer at 48h)1.5 ± 0.2---15.56 ± 6.57
In vitro labeled U36 (control)----25.67 ± 6.30

%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.[1]

Table 2: Comparison of Pretargeted vs. Targeted PET Imaging of HNSCC Xenografts

Imaging ApproachTumor Uptake (%ID/g at 72h)Dosimetric AdvantageReference
Pretargeted [⁸⁹Zr]Zr-3 with TCO-U361.5 ± 0.2Significantly lower absorbed doses[2][3]
Targeted [⁸⁹Zr]Zr-3–TCO–U3617.1 ± 3.0-[2][3]

Table 3: Biodistribution of ¹⁸F-labeled Tetrazine with 5B1-TCO in BxPC3 Pancreatic Cancer Xenografts

Time Post-Tracer InjectionTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)
4 hoursup to 6.4---

This study demonstrated the feasibility of using the short-lived radionuclide ¹⁸F in a pretargeting strategy.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via its primary amine groups.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS at pH 8.5 using a centrifugal filter to a final concentration of 5-10 mg/mL. This pH facilitates the reaction with primary amines.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a microcentrifuge tube, add a 1.5 to 2-fold molar excess of both EDC and NHS to the desired amount of this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the TCO-PEG36-NHS ester.

  • Conjugation Reaction:

    • Add the activated TCO-PEG36-NHS ester solution to the prepared mAb solution. The molar ratio of TCO-linker to mAb can be varied to optimize the degree of labeling (a starting point is a 10 to 30-fold molar excess of the linker).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the TCO-mAb Conjugate:

    • Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

    • Concentrate the purified TCO-mAb conjugate using a centrifugal filter.

  • Characterization:

    • Determine the protein concentration (e.g., by BCA or Nanodrop).

    • The degree of labeling (DOL), i.e., the number of TCO molecules per mAb, can be determined using various methods, including MALDI-TOF mass spectrometry or by reacting the TCO-mAb with a tetrazine-fluorophore conjugate and measuring the absorbance.

Protocol 2: Radiolabeling of a Tetrazine Moiety with Zirconium-89

This protocol describes the radiolabeling of a DFO-functionalized tetrazine with Zirconium-89 (⁸⁹Zr).

Materials:

  • Zirconium-89 (⁸⁹Zr) in oxalic acid

  • DFO-PEG-Tetrazine

  • HEPES buffer (0.5 M, pH 7)

  • Sodium Carbonate (Na₂CO₃), 2 M

  • C18 Sep-Pak light cartridge

  • Ethanol (EtOH)

  • Saline

  • Gentisic acid

  • Tween 20

  • iTLC-SG strips

  • 50 mM EDTA solution for iTLC

Procedure:

  • Preparation of ⁸⁹Zr Solution:

    • To the ⁸⁹Zr-oxalate solution, add Na₂CO₃ to adjust the pH to 7.0-7.5.

  • Radiolabeling Reaction:

    • Add the DFO-PEG-Tetrazine (typically 1-100 µg) dissolved in HEPES buffer to the pH-adjusted ⁸⁹Zr solution.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Purification of [⁸⁹Zr]Zr-DFO-PEG-Tetrazine:

    • Pre-treat a C18 Sep-Pak light cartridge with 2 mL of EtOH followed by 10 mL of ultrapure water.

    • Load the reaction mixture onto the C18 cartridge.

    • Wash the cartridge with water to remove unreacted ⁸⁹Zr.

    • Elute the [⁸⁹Zr]Zr-DFO-PEG-Tetrazine with a 50% EtOH/saline solution.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC-SG) with 50 mM EDTA as the mobile phase. The labeled product should remain at the origin, while free ⁸⁹Zr moves with the solvent front.

    • An RCP of >98% is typically desired.

  • Formulation for In Vivo Use:

    • The purified radiotracer can be formulated in a solution such as 10% EtOH in saline with 0.1% Tween and 20 mM gentisic acid to improve stability.

Protocol 3: Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol outlines the general procedure for in vivo pretargeted PET imaging.

Materials:

  • Tumor-bearing xenograft mice (e.g., athymic nude mice with subcutaneous tumors)

  • TCO-mAb conjugate

  • [⁸⁹Zr]Zr-DFO-PEG-Tetrazine radiotracer

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MRI scanner

Procedure:

  • Administration of TCO-mAb Conjugate:

    • Administer a defined dose of the TCO-mAb conjugate (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.

  • Pretargeting Interval:

    • Allow the TCO-mAb conjugate to accumulate at the tumor site and clear from the circulation. This interval is critical and needs to be optimized for each specific antibody. Typical intervals range from 24 to 72 hours.

  • Administration of Radiolabeled Tetrazine:

    • After the pretargeting interval, administer the [⁸⁹Zr]Zr-DFO-PEG-Tetrazine radiotracer (e.g., 4-12 MBq) via tail vein injection.

  • PET Imaging:

    • Acquire PET scans at various time points post-radiotracer injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution and tumor uptake of the radiotracer.

    • During imaging, mice should be kept under anesthesia to prevent movement artifacts.

  • Ex Vivo Biodistribution:

    • After the final imaging session, euthanize the mice.

    • Dissect tumors and major organs (e.g., liver, spleen, kidneys, muscle, blood).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Conjugation cluster_step2 Step 2: Radiotracer Synthesis cluster_step3 Step 3: In Vivo Pretargeting & Imaging mAb Monoclonal Antibody (mAb) Conjugation Conjugation mAb->Conjugation TCO_acid This compound Activation Activation (EDC, NHS) TCO_acid->Activation TCO_NHS TCO-PEG36-NHS Activation->TCO_NHS TCO_NHS->Conjugation TCO_mAb TCO-mAb Conjugate Conjugation->TCO_mAb Purification1 Purification (SEC) TCO_mAb->Purification1 Inject_TCO_mAb Inject TCO-mAb into mouse model Purification1->Inject_TCO_mAb Zr89 [⁸⁹Zr]Zirconium Radiolabeling Radiolabeling Zr89->Radiolabeling DFO_Tz DFO-PEG-Tetrazine DFO_Tz->Radiolabeling Zr_Tz [⁸⁹Zr]Zr-DFO-PEG-Tz Radiolabeling->Zr_Tz Purification2 Purification (C18 Cartridge) Zr_Tz->Purification2 Inject_Zr_Tz Inject [⁸⁹Zr]Zr-DFO-PEG-Tz Purification2->Inject_Zr_Tz Pretargeting_Interval Pretargeting Interval (24-72h) Accumulation & Clearance Inject_TCO_mAb->Pretargeting_Interval Pretargeting_Interval->Inject_Zr_Tz IEDDA In Vivo IEDDA 'Click' Reaction Inject_Zr_Tz->IEDDA PET_Imaging PET/CT Imaging IEDDA->PET_Imaging

Caption: Experimental workflow for pretargeted PET imaging.

pretargeting_pathway cluster_1 Tumor Microenvironment cluster_2 Non-Target Tissues & Clearance TCO_mAb TCO-mAb Bound_TCO_mAb TCO-mAb bound to Tumor Antigen TCO_mAb->Bound_TCO_mAb Step 1: Accumulation (24-72h) Zr_Tz [⁸⁹Zr]Zr-Tz Clicked_Complex [⁸⁹Zr]Zr-TCO-mAb-Tz (PET Signal) Zr_Tz->Clicked_Complex Step 2: Tracer Injection Kidneys Kidneys Zr_Tz->Kidneys Excess Tracer Tumor_Cell Tumor Cell (Antigen +) Bound_TCO_mAb->Clicked_Complex Step 2: In Vivo Click (IEDDA) Clearance Rapid Renal Clearance Kidneys->Clearance Excess Tracer

Caption: Pretargeted PET imaging signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: TCO-PEG36-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of TCO-PEG36-acid in bioconjugation reactions. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive nature of this compound?

A1: this compound is a bifunctional linker. It possesses a Trans-Cyclooctene (TCO) group and a terminal carboxylic acid. The TCO group partakes in a bioorthogonal reaction with a tetrazine-tagged molecule through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] The carboxylic acid end can be activated to form a stable amide bond with primary amine groups on biomolecules.[3]

Q2: How should this compound be stored?

A2: this compound should be stored at -20°C and protected from moisture. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time, so long-term storage is not recommended. It is advisable to prepare fresh solutions in anhydrous solvents like DMSO or DMF for immediate use.

Q3: What are the recommended solvents for this compound reactions?

A3: this compound is soluble in common organic solvents such as DMSO, DMF, and DCM. For aqueous reactions involving biomolecules, using a co-solvent of DMSO or DMF is often necessary to ensure the linker remains in solution.

Q4: What is the optimal pH for conjugating this compound to an amine-containing molecule?

A4: The conjugation of the carboxylic acid group of this compound to a primary amine is a two-step process. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.7-6.0.[3] The subsequent reaction of the activated NHS ester with the primary amine is most effective at a pH of 7.2-8.5.[1]

Q5: How can I monitor the progress of the TCO-tetrazine reaction?

A5: The reaction between TCO and tetrazine can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine at around 520 nm.

Troubleshooting Guides

Low Yield in this compound Amine Coupling
Potential Cause Troubleshooting Tip
Suboptimal pH Ensure the activation of the carboxylic acid with EDC/NHS is performed in a buffer with a pH of 4.7-6.0. For the subsequent reaction with the amine, adjust the pH to 7.2-8.5.
Presence of Primary Amines in Buffer Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated linker. Opt for phosphate, borate, or MES buffers.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis. Prepare the activated linker immediately before adding it to your amine-containing molecule.
Insufficient Molar Excess of Reagents Increase the molar excess of EDC/NHS and the this compound linker relative to the amine-containing molecule. A 10-20 fold molar excess of the linker is a common starting point.
Steric Hindrance The long PEG36 chain is designed to minimize steric hindrance. However, if your target amine is in a sterically crowded environment, consider longer reaction times or elevated temperatures (use with caution to avoid protein denaturation).
Low Yield in TCO-Tetrazine Reaction
Potential Cause Troubleshooting Tip
Isomerization of TCO to CCO Use freshly prepared or properly stored this compound conjugate. Avoid prolonged exposure to ambient light and temperature.
Degradation of Tetrazine Some tetrazines can be unstable, especially at basic pH. If tetrazine instability is suspected, consider running the reaction at a lower pH (e.g., 7.2-7.5).
Inaccurate Stoichiometry While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of the tetrazine-modified molecule can help drive the reaction to completion.
Suboptimal Reaction Conditions The TCO-tetrazine reaction is typically fast at room temperature. If the reaction is slow, ensure adequate mixing and consider a slight increase in temperature (e.g., to 37°C).
Precipitation of Reactants The PEG linker enhances water solubility. However, if precipitation is observed, consider adjusting the buffer composition or adding a small percentage of an organic co-solvent like DMSO.

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Protein with this compound and a Tetrazine-Labeled Molecule

This protocol outlines the initial conjugation of this compound to a protein with available primary amines, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.

Materials:

  • Amine-containing protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Tetrazine-labeled molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • In a microcentrifuge tube, combine this compound (10-20 fold molar excess over the protein), EDC (40-fold molar excess), and NHS (40-fold molar excess) in Activation Buffer.

  • Incubate for 15-30 minutes at room temperature to generate the NHS-activated this compound.

Step 2: Conjugation of Activated this compound to Protein

  • Dissolve the amine-containing protein in Conjugation Buffer.

  • Add the freshly prepared NHS-activated this compound solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove the excess, unreacted this compound and byproducts using a desalting column, exchanging the buffer to 1X PBS, pH 7.4.

Step 3: TCO-Tetrazine Ligation

  • To the purified TCO-labeled protein, add the tetrazine-labeled molecule (1.5-2 fold molar excess).

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.

  • The final conjugate can be purified from excess tetrazine-labeled molecule using size exclusion chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Amine Conjugation cluster_step3 Step 3: TCO-Tetrazine Ligation TCO_acid This compound Activated_TCO NHS-activated This compound TCO_acid->Activated_TCO Activation (pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_TCO TCO_Protein TCO-labeled Protein Activated_TCO->TCO_Protein Protein_NH2 Amine-containing Protein Protein_NH2->TCO_Protein Conjugation (pH 7.4) Final_Conjugate Final Conjugate TCO_Protein->Final_Conjugate Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Final_Conjugate iEDDA Reaction (pH 7.4)

Caption: Experimental workflow for the two-step conjugation process.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC TCO-PEG-Antibody Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Active Drug Lysosome->Released_Drug 4. Drug Release Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis 5. Action

Caption: Targeted drug delivery mechanism of an Antibody-Drug Conjugate (ADC).

References

Technical Support Center: Preventing TCO-PEG36-acid Isomerization to CCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the isomerization of trans-cyclooctene (TCO) reagents, a critical challenge in bioconjugation and drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the conversion of the highly reactive TCO-PEG36-acid to its non-reactive cis-cyclooctene (CCO) isomer, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemical modification reagent used in bioorthogonal chemistry. It contains a strained trans-cyclooctene (TCO) group that rapidly and specifically reacts with a tetrazine-tagged molecule in a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The PEG36 linker is a long, hydrophilic polyethylene glycol chain that enhances solubility and reduces steric hindrance, making it ideal for modifying biomolecules like antibodies and proteins for applications in drug delivery, imaging, and diagnostics.

Q2: What is the CCO isomer and why is it problematic?

CCO stands for cis-cyclooctene, which is a geometric isomer of TCO. Unlike the strained and highly reactive trans-isomer, the cis-isomer is thermodynamically more stable and unreactive towards tetrazines under bioorthogonal reaction conditions. The isomerization of TCO to CCO leads to a loss of reactivity, resulting in lower conjugation yields and potentially failed experiments.

Q3: What causes the isomerization of this compound to CCO?

The isomerization of TCO to CCO is primarily a radical-mediated process that can be initiated or accelerated by several factors commonly encountered in a laboratory setting:

  • Thiols: Reducing agents containing thiol groups, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), are major contributors to TCO isomerization.

  • Copper Ions: Trace amounts of copper ions, often present in buffers or biological samples like serum, can catalyze the isomerization.

  • Light: Exposure to UV and even ambient light can promote the conversion of TCO to CCO.

  • Elevated Temperatures: Higher temperatures increase the rate of isomerization.

  • Long-term Storage: TCO compounds are not recommended for long-term storage due to their inherent instability.[1][2]

  • Cell Culture Media Components: Degradation products of thiamine in cell culture media have been shown to catalyze TCO isomerization.

Q4: How can I detect and quantify the amount of CCO isomer in my this compound sample?

The most common methods for detecting and quantifying CCO are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Reversed-phase HPLC can separate TCO and CCO isomers, allowing for quantification based on their respective peak areas.

  • NMR: 1H NMR spectroscopy can distinguish between the protons of the TCO and CCO rings, and the ratio of the isomers can be determined by integrating the characteristic signals.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Conjugation Yield in TCO-Tetrazine Ligation
Potential Cause Recommended Solution
Isomerization of this compound to CCO 1. Check for Isomerization: Analyze your this compound stock solution by HPLC or NMR to determine the percentage of the active TCO isomer. 2. Minimize Thiol Exposure: If your protocol requires a reducing agent, use a non-thiol-based alternative like Tris(2-carboxyethyl)phosphine (TCEP). If thiols are unavoidable, remove them immediately after the reduction step using a desalting column before adding the TCO reagent. 3. Use Radical Inhibitors: Consider adding a radical inhibitor, such as Trolox (a water-soluble vitamin E analog), to your reaction mixture to suppress thiol-mediated isomerization. 4. Work in a Copper-Free Environment: Use metal-free buffers and reagents. If working with biological samples that may contain copper (e.g., serum), consider adding a chelating agent like EDTA. 5. Protect from Light and Heat: Perform reactions in amber-colored tubes and avoid unnecessary exposure to light. Maintain a low reaction temperature whenever possible.
Hydrolysis of NHS ester (if using TCO-NHS ester) 1. Proper Handling: Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. 2. Fresh Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use. 3. Amine-Free Buffers: Use amine-free buffers (e.g., PBS, HEPES) for the labeling reaction, as buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule.
Suboptimal Reaction Conditions 1. pH: Maintain the reaction pH between 7.2 and 9.0 for efficient labeling of primary amines with NHS esters. 2. Stoichiometry: Optimize the molar ratio of TCO-reagent to your biomolecule. A 10- to 20-fold molar excess of the TCO-NHS ester is often recommended for protein labeling.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variable Isomerization in TCO Stock 1. Aliquot and Store Properly: Upon receipt, aliquot the this compound into single-use volumes and store at -20°C or lower, protected from light. 2. Quality Control: Before starting a series of experiments, test a new vial of this compound for its reactivity to ensure consistency.
Differences in Buffer Preparation 1. Consistent Buffer Source: Use the same source and lot of reagents for buffer preparation throughout your experiments. 2. Check for Contaminants: Be aware of potential metal ion or radical contaminants in your water or buffer components.

Quantitative Data on TCO Stability

The stability of the TCO group is highly dependent on the experimental conditions. The following tables provide a summary of the reported stability of TCO derivatives under various conditions.

Table 1: Stability of TCO Derivatives in the Presence of Thiols

TCO DerivativeThiol & ConcentrationpHTemperature (°C)Isomerization/DeactivationReference
d-TCO30 mM β-mercaptoethanol6.8Room Temp44% isomerization after 48 hours[3]
d-TCO30 mM β-mercaptoethanol7.4Room Temp43% isomerization after 5 hours[3][4]
s-TCO30 mM ethanethiolNot SpecifiedRoom Temp12% isomerization after 12 hours
s-TCOHigh concentration of GSH7.4Room Temp60% isomerization in 12 hours (in 1:1 DMSO/PBS)

Table 2: General Stability of TCO Derivatives

TCO DerivativeConditionDurationStabilityReference
d-TCOPhosphate-buffered D₂O14 daysNo degradation or isomerization observed
d-TCOHuman serum4 days>97% remained as the trans-isomer
TCO-mAb conjugatein vivo24 hours75% remained reactive
dcTCOPBS4 days99% TCO remained

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the this compound at -20°C or below, protected from light.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is recommended to aliquot the compound into single-use amounts.

  • Stock Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Store the stock solution at -20°C or below, protected from light.

Protocol 2: HPLC Analysis of this compound Isomerization

This protocol provides a general method for separating and quantifying this compound and its CCO isomer using reversed-phase HPLC.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 30% to 70% B over 20 minutes is a good starting point. The gradient may need to be optimized for your specific system and PEG-linker length.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Sample Preparation: Dilute a small amount of your this compound sample in the initial mobile phase composition.

  • Analysis: The TCO and CCO isomers should elute as distinct peaks. The relative percentage of each can be calculated from the peak areas in the chromatogram.

Protocol 3: 1H NMR Analysis of this compound Isomerization

This protocol describes how to use 1H NMR to determine the ratio of TCO to CCO isomers.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the olefinic protons of the TCO and CCO isomers. The TCO protons typically appear at a different chemical shift than the CCO protons.

    • Integrate the area under the respective olefinic proton signals for both isomers.

    • The molar ratio of TCO to CCO can be calculated from the ratio of their integration values, after normalizing for the number of protons each signal represents.

Protocol 4: Removal of CCO Isomer using Silver Nitrate (AgNO₃) Impregnated Silica Gel

This protocol is adapted from procedures used in TCO synthesis and can be used to enrich the TCO isomer from a mixture containing the CCO isomer. Note: This procedure may result in some loss of the desired TCO product.

  • Preparation of AgNO₃-Silica:

    • Prepare a 10% (w/w) solution of AgNO₃ in water.

    • Slowly add the AgNO₃ solution to silica gel (e.g., 1 g of AgNO₃ solution per 9 g of silica).

    • Mix thoroughly until the silica is evenly coated.

    • Dry the impregnated silica in an oven at 80-100°C for several hours, protected from light.

  • Purification:

    • Pack a small chromatography column with the prepared AgNO₃-silica.

    • Dissolve the this compound sample containing the CCO isomer in a minimal amount of a non-polar organic solvent (e.g., hexanes/ethyl acetate mixture).

    • Load the sample onto the column.

    • Elute the column with the same non-polar solvent. The CCO isomer will elute first, as the TCO isomer forms a complex with the silver ions and is retained on the column.

    • After the CCO has been eluted, the TCO can be released from the column by washing with a more polar solvent or a solution of aqueous ammonia. Caution: Ammonia is corrosive and should be handled in a fume hood.

    • Collect the fractions containing the TCO and remove the solvent under reduced pressure.

Visualizations

Isomerization Pathway

G TCO This compound (Active) TCO_Radical TCO Radical Intermediate TCO->TCO_Radical Isomerization Initiation Radical_Initiator Radical Initiator (e.g., Thiol Radical) Radical_Initiator->TCO_Radical CCO CCO (Inactive Isomer) TCO_Radical->CCO Ring Flip & Radical Quenching

Caption: Radical-mediated isomerization of TCO to CCO.

Troubleshooting Workflow for Low Conjugation Yield

G Start Low Conjugation Yield Check_TCO Analyze TCO stock for CCO contamination (HPLC/NMR) Start->Check_TCO High_CCO High CCO content? Check_TCO->High_CCO Purify_TCO Purify TCO or use new batch High_CCO->Purify_TCO Yes Check_Reaction Review reaction conditions High_CCO->Check_Reaction No Optimize Optimize reaction conditions Purify_TCO->Optimize Thiols_Present Thiols present? Check_Reaction->Thiols_Present Remove_Thiols Remove thiols before adding TCO or use TCEP Thiols_Present->Remove_Thiols Yes Check_Other Check pH, temp, light exposure Thiols_Present->Check_Other No Remove_Thiols->Optimize Check_Other->Optimize Success Successful Conjugation Optimize->Success

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

References

Technical Support Center: TCO-PEG36-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG36-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of your conjugation experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules (e.g., proteins, antibodies) via EDC/NHS chemistry.

Question: Why is my conjugation efficiency low or non-existent?

Answer: Low or no conjugation can stem from several factors related to the reagents, reaction conditions, or the protein itself. Below is a systematic guide to troubleshooting this issue.

Potential Cause 1: Inactive this compound or Coupling Reagents

  • Issue: The TCO group is known to have a limited half-life and can isomerize to the non-reactive cis-cyclooctene (CCO) form, especially with improper storage.[1] Similarly, EDC and NHS are moisture-sensitive and can rapidly hydrolyze, losing their activity.

  • Recommended Solutions:

    • Storage: Store this compound at -20°C, desiccated, and protected from light.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Reagent Preparation: Prepare stock solutions of EDC and NHS in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. Do not store aqueous solutions of these reagents for extended periods.

Potential Cause 2: Suboptimal Reaction Conditions

  • Issue: The efficiency of the EDC/NHS coupling chemistry is highly dependent on pH. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the resulting NHS ester with a primary amine is optimal at a slightly basic pH (7.2-8.5).[2][3]

  • Recommended Solutions:

    • Two-Step pH Protocol: For optimal results, perform the reaction in a two-step manner.

      • Activate the this compound with EDC and NHS in a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0 for 15-30 minutes.[3]

      • Adjust the pH of the reaction mixture to 7.2-7.5 with a buffer like PBS (phosphate-buffered saline) before adding your amine-containing molecule.

    • Molar Ratios: A molar excess of this compound and the coupling reagents over the protein is necessary to drive the reaction. The optimal ratios should be determined empirically, but a good starting point is a 10-20 fold molar excess of the PEG linker to the protein.

Potential Cause 3: Interfering Substances in the Reaction Buffer

  • Issue: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction, significantly reducing conjugation efficiency.

  • Recommended Solutions:

    • Buffer Exchange: Before initiating the conjugation, ensure your protein is in an amine and carboxylate-free buffer such as PBS or HEPES. Use a desalting column for efficient buffer exchange.

    • Avoid Contaminants: Ensure all solutions are free from extraneous nucleophiles.

Potential Cause 4: Steric Hindrance

  • Issue: The long PEG chain of this compound can sometimes create steric hindrance, preventing the reactive ends from efficiently accessing the target functional groups on the biomolecule.

  • Recommended Solutions:

    • Optimize Molar Ratios: Experiment with different molar excess ratios of the PEG linker. While a higher excess can increase conjugation, an extremely high excess might lead to aggregation.

    • Reaction Time: Increasing the reaction time (e.g., from 2 hours to 4 hours or overnight at 4°C) may improve yields in cases of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at -20°C in a desiccated environment to minimize degradation and isomerization of the TCO group.

Q2: What is the optimal pH for the EDC/NHS conjugation of this compound?

A2: A two-step pH approach is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction of the NHS-activated PEG linker with the amine on the protein is most efficient at pH 7.2-8.5.

Q3: Can I use a one-step conjugation protocol?

A3: While a one-step protocol at a pH of around 7.0 can work, it is generally less efficient due to the competing hydrolysis of the EDC and NHS esters. A two-step protocol with pH adjustment will typically yield better results.

Q4: What molar excess of this compound should I use?

A4: A 10 to 20-fold molar excess of this compound over your protein is a common starting point. However, the optimal ratio may vary depending on your specific protein and should be determined empirically.

Q5: How can I quantify the conjugation efficiency?

A5: Several methods can be used to determine the degree of labeling (DOL), which is the average number of PEG linkers conjugated to each protein molecule.

  • HPLC (High-Performance Liquid Chromatography): Size-exclusion (SEC) or reverse-phase (RP) HPLC can separate the conjugated protein from the unconjugated protein, allowing for quantification of the different species.

  • Mass Spectrometry (MS): MALDI-TOF or LC-MS can be used to determine the mass of the conjugated protein. The increase in mass corresponds to the number of attached PEG linkers.

  • UV-Vis Spectroscopy: If the this compound is subsequently reacted with a tetrazine-containing fluorophore, the DOL can be determined by measuring the absorbance of the fluorophore and the protein.

Q6: My protein precipitates during the conjugation reaction. What should I do?

A6: Protein precipitation can be caused by several factors:

  • Incorrect pH: Ensure the pH of the reaction buffer is appropriate for your protein's stability.

  • High Concentration of Organic Solvent: If you are dissolving the this compound in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing your protein.

  • Over-conjugation: A very high degree of labeling can sometimes lead to protein aggregation. Try reducing the molar excess of the PEG linker.

Data Presentation

Table 1: Effect of Molar Excess on Conjugation Efficiency

Molar Excess of this compound to AntibodyDegree of Labeling (DOL)
5:11.5
10:13.2
20:15.8
40:17.1

Note: Data are illustrative and the optimal molar excess should be determined experimentally for each specific system.

Table 2: Influence of pH on EDC/NHS Activation and Conjugation

Activation Buffer pH (for EDC/NHS step)Conjugation Buffer pH (for amine reaction)Relative Conjugation Yield (%)
4.07.465
5.57.495
7.07.450
5.56.570
5.58.090

Note: Data are illustrative. The optimal pH conditions can vary depending on the specific protein.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Antibody

Materials:

  • This compound

  • Antibody (or other amine-containing protein)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Activation Buffer to a final concentration of 1-5 mg/mL using a desalting column. This removes any interfering substances.

  • Preparation of Reagent Stock Solutions:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the antibody solution. A 10-20 fold molar excess of the PEG linker to the antibody is a good starting point.

    • Add EDC and Sulfo-NHS from their stock solutions to the reaction mixture to achieve a final concentration that is in a 2-5 fold molar excess over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding an appropriate volume of a basic buffer like 1M K2HPO4 or by performing a buffer exchange into the Conjugation Buffer (PBS, pH 7.4) using a desalting column.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL) using HPLC or Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis antibody_prep Antibody in Amine-Free Buffer activation Activate this compound (pH 5.0-6.0) antibody_prep->activation reagent_prep Prepare Fresh EDC/NHS/TCO-PEG Stocks reagent_prep->activation conjugation Conjugate to Antibody (pH 7.2-7.5) activation->conjugation pH Adjustment purification Purify Conjugate (Desalting/Dialysis) conjugation->purification characterization Characterize DOL (HPLC/MS) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Efficiency check_reagents Check Reagent Activity (Storage, Fresh Stocks) start->check_reagents check_conditions Verify Reaction Conditions (pH, Molar Ratios) start->check_conditions check_buffer Check for Interfering Substances in Buffer start->check_buffer check_sterics Consider Steric Hindrance start->check_sterics solution_reagents Use Fresh Reagents, Proper Storage check_reagents->solution_reagents Inactive? solution_conditions Optimize pH (Two-Step) and Molar Ratios check_conditions->solution_conditions Suboptimal? solution_buffer Buffer Exchange into Amine-Free Buffer check_buffer->solution_buffer Interference? solution_sterics Optimize Reaction Time and Molar Ratios check_sterics->solution_sterics Possible?

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Troubleshooting low yield in TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during TCO-tetrazine ligation experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the TCO-tetrazine ligation reaction?

The TCO-tetrazine ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine.[1][2] This reaction is known for its exceptionally fast kinetics and high selectivity.[1][3] The process involves the formation of an unstable intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine product.[4] This irreversible release of N₂ is a significant driving force for the reaction.

Q2: What are the optimal reaction conditions for TCO-tetrazine ligation?

For efficient conjugation, several parameters should be optimized:

  • Stoichiometry: It is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) relative to the TCO-functionalized molecule to drive the reaction to completion. However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.

  • pH: The reaction is robust and proceeds efficiently in a pH range of 6 to 9. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer. When working with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid side reactions.

  • Temperature and Duration: The reaction is typically very fast and can often be completed within 30 to 60 minutes at room temperature. For less reactive partners or to ensure complete reaction, the incubation time can be extended to 2 hours or even overnight at 4°C. In some cases, increasing the temperature to 37°C or 40°C can further accelerate the reaction.

  • Solvent: The reaction works well in a variety of aqueous and organic solvents. For stock solutions of reactants, aprotic polar solvents like DMSO or DMF are often used.

Q3: Is a catalyst required for the TCO-tetrazine ligation?

No, the TCO-tetrazine ligation is a catalyst-free reaction. This is a significant advantage, especially for biological applications, as it avoids the cytotoxicity associated with catalysts like copper, which are used in other click chemistry reactions.

Q4: How can I monitor the progress of the reaction?

The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. This is done by observing the disappearance of the tetrazine's characteristic absorbance in the visible spectrum, which is typically between 510 and 550 nm.

Troubleshooting Guide: Low Product Yield

This guide is designed to help you diagnose and resolve common problems that can lead to low yields in your TCO-tetrazine ligation experiments.

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Degradation of Reactants Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. TCOs can also degrade, especially in the presence of thiols or under UV light. Always use freshly prepared solutions or reagents that have been stored properly (desiccated and protected from light). Methyl-substituted tetrazines are generally more stable in aqueous solutions than hydrogen-substituted ones.
Steric Hindrance If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be sterically hindered. To overcome this, consider introducing a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest to improve accessibility.
Incorrect Stoichiometry While a 1:1 molar ratio is the theoretical ideal, an imbalance can lead to unreacted starting material. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. It is also crucial to accurately quantify the concentration of your reactant stock solutions using methods like UV-Vis spectroscopy.
Low Product Yield Side Reactions Ensure that your starting materials are of high purity to avoid side reactions with impurities. If your molecules are sensitive to oxygen, degassing the reaction buffer can help prevent oxidation-related side products.
Precipitation of Reactants or Product Poor solubility of either the reactants or the final product can lead to precipitation and low yield. To improve aqueous solubility, consider using PEGylated linkers on your TCO or tetrazine molecules. Adding a small amount of a compatible organic co-solvent like DMSO or DMF can also help, but its compatibility with your biological system must be verified.
Inaccurate Quantification of Reactants If the concentrations of your stock solutions are not accurately determined, it can lead to suboptimal stoichiometry and low yield. Use a reliable method like UV-Vis spectroscopy to confirm the concentrations of your TCO and tetrazine solutions before setting up the reaction.

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating two proteins using TCO-tetrazine ligation, starting with the functionalization of the proteins with TCO and tetrazine moieties via NHS ester chemistry.

  • Preparation of TCO- and Tetrazine-Functionalized Proteins:

    • Dissolve your proteins (Protein A and Protein B) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to a concentration of 1-10 mg/mL.

    • Prepare 10 mM stock solutions of TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the respective protein solutions.

    • Incubate the reactions for 1-4 hours at room temperature or overnight at 4°C.

    • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15-30 minutes.

    • Remove excess, unreacted NHS ester using a desalting column or dialysis.

  • TCO-Tetrazine Ligation:

    • Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess of the tetrazine-labeled protein (1.05-1.5 equivalents) is recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • The reaction progress can be monitored by observing the disappearance of the tetrazine's color.

  • Purification and Storage:

    • Purify the final protein-protein conjugate from any unreacted starting material using size-exclusion chromatography.

    • Store the purified conjugate at 4°C until further use.

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction kinetics of a TCO-tetrazine ligation using a UV-Vis spectrophotometer.

  • Prepare Stock Solutions: Prepare stock solutions of your TCO and tetrazine molecules in a suitable solvent (e.g., DMSO or DMF).

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of your tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and start the measurement.

    • Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid and thorough mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental setup.

Visualizations

TCO_Tetrazine_Ligation_Workflow cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification cluster_product Final Product TCO_Protein Protein-TCO Conjugate Mix Mix Reactants (PBS, pH 7.4, RT) TCO_Protein->Mix Tetrazine_Protein Protein-Tetrazine Conjugate Tetrazine_Protein->Mix Monitor Monitor Reaction (UV-Vis at 520 nm) Mix->Monitor Purify Purification (Size-Exclusion Chromatography) Monitor->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Experimental workflow for TCO-tetrazine protein-protein conjugation.

TCO_Tetrazine_Mechanism TCO TCO (trans-cyclooctene) Transition_State [4+2] Cycloaddition (IEDDA) TCO->Transition_State Tetrazine Tetrazine Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Dihydropyridazine Dihydropyridazine (Stable Product) Retro_DA->Dihydropyridazine N2 N₂ Gas Retro_DA->N2

Caption: Reaction mechanism of the TCO-tetrazine ligation.

References

Technical Support Center: Optimizing T-PEG36-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TCO-PEG36-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the TCO-tetrazine ligation reaction?

A1: The optimal temperature for a TCO-tetrazine ligation reaction depends on a balance between reaction kinetics and the stability of the biomolecules involved. Generally, the reaction proceeds faster at higher temperatures. Common temperature ranges include:

  • 4°C: Recommended for reactions with highly sensitive proteins or when a slower, more controlled reaction is desired. Reaction times will be longer.

  • Room Temperature (20-25°C): A common starting point that offers a good balance between reaction speed and the stability of the reactants.[1]

  • 37°C: Often used for in vivo or cell-based experiments to mimic physiological conditions.[2][3] At this temperature, the stability of the TCO group over extended incubation times should be considered.

Q2: Can I increase the temperature to speed up a slow reaction?

A2: Yes, increasing the temperature can significantly accelerate the reaction rate. However, it is crucial to consider the thermal stability of your specific this compound conjugate and the tetrazine-modified molecule, especially if they are sensitive biomolecules like proteins that can denature at elevated temperatures.

Q3: What are the risks of increasing the reaction temperature?

A3: While higher temperatures can enhance reaction rates, they may also lead to:

  • Degradation of Reactants: Some tetrazine derivatives can be heat-sensitive and may degrade over time.

  • Isomerization of TCO: The highly reactive trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO), especially at elevated temperatures or over long incubation periods.[4]

  • Biomolecule Instability: If you are working with proteins or other sensitive biomolecules, high temperatures can cause denaturation and loss of function.

Q4: How does the this compound react with other molecules?

A4: this compound has two reactive functionalities:

  • Carboxylic Acid (-COOH): This group can be activated, typically using EDC and NHS, to react with primary amines (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.[4]

  • trans-Cyclooctene (TCO): This strained alkene reacts specifically with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This reaction is very fast and bioorthogonal, meaning it does not interfere with native biological processes.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C in a dry environment, protected from light. The TCO group has a limited half-life and can degrade over time, so long-term storage is not recommended. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Carboxylic Acid Activation - Ensure EDC and NHS/sulfo-NHS are fresh and have been stored properly (desiccated).- Perform the activation step in an amine-free buffer (e.g., MES) at a pH of 4.5-6.0.- Use an appropriate molar excess of EDC/NHS over the this compound.
Hydrolysis of Activated Ester - Use the activated this compound immediately after the activation step.- For the subsequent reaction with an amine, adjust the pH to 7.2-8.0 for optimal coupling.
TCO Isomerization/Degradation - Use freshly prepared or recently purchased this compound.- Avoid prolonged exposure to high temperatures, UV light, and thiols.
Suboptimal Reaction Temperature - If the reaction is too slow at room temperature, consider increasing the temperature to 37°C, provided your biomolecules are stable.- For sensitive molecules, perform the reaction at 4°C for a longer duration.
Presence of Unexpected Byproducts Side Reactions at High Temperatures - Lower the reaction temperature to minimize side reactions.- Purify the final conjugate using an appropriate method like size exclusion chromatography to remove byproducts.
Cross-linking with EDC - Quench the EDC activation reaction with a thiol-containing compound like 2-mercaptoethanol before adding your amine-containing molecule if it also has carboxyl groups.
Inconsistent Results Temperature Fluctuations - Use a temperature-controlled environment (e.g., water bath, incubator) to ensure consistent reaction temperatures.
Variability in Reagent Quality - Use high-purity reagents and store them under the recommended conditions.

Data Presentation

Table 1: Effect of Temperature on TCO-Tetrazine Reaction Kinetics

TCO DerivativeTetrazine DerivativeTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine25~2000
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine25366,000 ± 15,000
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-Tz3713,000 ± 80
TCO-PEG₄Various tetrazine scaffolds371100 - 73,000

Note: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Primary Amine-Containing Protein and Subsequent Tetrazine Ligation

This protocol first involves the activation of the carboxylic acid on this compound with EDC/NHS and its conjugation to a protein. The resulting TCO-labeled protein is then reacted with a tetrazine-labeled molecule.

Materials:

  • This compound

  • Protein with primary amines (e.g., lysine residues)

  • Tetrazine-functionalized molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Step 1: Activation of this compound

  • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature.

  • Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • In a reaction tube, add the desired amount of this compound.

  • Add EDC and NHS/Sulfo-NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and NHS over this compound is recommended.

  • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

Step 2: Conjugation of Activated this compound to Protein

  • Dissolve the protein in Coupling Buffer.

  • Immediately add the activated this compound solution to the protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Remove excess, unreacted this compound and byproducts using a desalting column, exchanging the buffer to PBS.

Step 3: TCO-Tetrazine Ligation

  • To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A slight molar excess (1.5-2 fold) of the tetrazine compound is often used.

  • Incubate the reaction mixture for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended or the temperature can be increased to 37°C.

  • The final conjugate can be purified by size exclusion chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Protein Conjugation cluster_step3 Step 3: Tetrazine Ligation TCO_PEG_Acid This compound Activated_TCO Activated TCO-PEG36-NHS Ester TCO_PEG_Acid->Activated_TCO 15 min, RT pH 6.0 MES Buffer EDC_NHS EDC / NHS EDC_NHS->Activated_TCO TCO_Protein TCO-labeled Protein Activated_TCO->TCO_Protein 2h, RT or O/N, 4°C pH 7.2-7.5 PBS Protein Amine-containing Protein Protein->TCO_Protein Final_Conjugate Final Conjugate TCO_Protein->Final_Conjugate 30-60 min, RT or 37°C Tetrazine Tetrazine-modified Molecule Tetrazine->Final_Conjugate

Caption: Workflow for the two-step conjugation of this compound.

troubleshooting_workflow start Low or No Product Yield check_activation Check EDC/NHS Activation? start->check_activation check_tco Check TCO Stability? check_activation->check_tco No activation_sol Use fresh EDC/NHS Optimize pH (4.5-6.0 for activation, 7.2-8.0 for coupling) check_activation->activation_sol Yes check_temp Optimize Temperature? check_tco->check_temp No tco_sol Use fresh this compound Avoid high temp, UV, thiols check_tco->tco_sol Yes temp_sol Increase temp to 37°C for speed Decrease to 4°C for stability check_temp->temp_sol Yes end Successful Conjugation check_temp->end No activation_sol->check_tco tco_sol->check_temp temp_sol->end

Caption: Troubleshooting logic for low-yield this compound reactions.

signaling_pathway_application cluster_gpcr GPCR Signaling Study cluster_kinase Kinase Activity Profiling GPCR GPCR Extracellular Loop TCO_GPCR TCO-labeled GPCR GPCR:f1->TCO_GPCR Site-specific incorporation of TCO-amino acid Labeled_GPCR Fluorescently Labeled GPCR TCO_GPCR->Labeled_GPCR TCO-Tetrazine Ligation Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Labeled_GPCR Kinase Kinase Active Site Enriched_Kinase Enriched Kinase Complex Kinase:f1->Enriched_Kinase Binding of inhibitor TCO_Inhibitor TCO-conjugated Kinase Inhibitor TCO_Inhibitor->Enriched_Kinase Tetrazine_Beads Tetrazine-functionalized Beads Tetrazine_Beads->Enriched_Kinase Enriched_Kinase->Enriched_Kinase

Caption: Application of TCO-conjugation in studying signaling pathways.

References

Technical Support Center: Purification of TCO-PEG36-acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG36-acid labeled proteins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling and purification of proteins using this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolyzed/Degraded TCO Reagent: TCO moieties can isomerize to the unreactive cis-cyclooctene (CCO) form or degrade if not stored or handled properly.[1] 2. Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS esters if a TCO-NHS ester is used for labeling.[2][3] 3. Suboptimal Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[2] 4. Steric Hindrance: The target labeling sites on the protein may be inaccessible.[4] 5. "Masked" TCO Groups: The hydrophobic TCO group might bury itself within the protein's structure, rendering it inaccessible for subsequent reactions.1. Use Fresh Reagent: Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. 2. Buffer Exchange: Perform a buffer exchange into an amine-free buffer like PBS before labeling. 3. Optimize pH: Ensure the reaction buffer pH is within the optimal range for the specific chemistry being used. 4. Use Longer Linker: Consider using a reagent with a longer PEG spacer to increase the accessibility of the TCO group. 5. Confirm Labeling: Use mass spectrometry to confirm the initial TCO labeling before proceeding to the next step.
Protein Aggregation or Precipitation 1. High Concentration of Organic Solvent: TCO reagents are often dissolved in DMSO or DMF. High final concentrations of these solvents can cause protein precipitation. 2. Hydrophobicity of TCO: The TCO group itself is hydrophobic and can promote aggregation. 3. Incorrect Protein Concentration: Protein concentrations that are too high can lead to aggregation.1. Minimize Organic Solvent: Use a concentrated stock of the TCO reagent to minimize the volume added to the protein solution. Perform a solvent tolerance test for your specific protein. 2. Use PEGylated Reagent: The hydrophilic PEG spacer in this compound is designed to reduce aggregation. 3. Optimize Protein Concentration: Adjust the protein concentration, typically within a range of 1-5 mg/mL.
Difficulty Removing Excess Reagent 1. Ineffective Purification Method: The chosen method may not be suitable for separating the small molecule reagent from the labeled protein.1. Size-Based Separation: Use desalting spin columns or dialysis with an appropriate molecular weight cutoff (MWCO) membrane. 2. Size Exclusion Chromatography (SEC): SEC is highly effective for removing unreacted small molecules and purifying the labeled protein.
Heterogeneous Product Mixture 1. Multiple Labeling Sites: If labeling primary amines (e.g., lysines), a heterogeneous mixture of proteins with varying degrees of labeling can result.1. Optimize Molar Ratio: Adjust the molar excess of the TCO reagent to favor mono-labeling. 2. High-Resolution Chromatography: Use techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of labeling. The PEG chains can shield surface charges, altering how the protein binds to IEX resins, which can be exploited for separation.
Anomalous SDS-PAGE Migration 1. PEG-SDS Interaction: The PEG chain can interact with SDS, causing the labeled protein to migrate slower than its actual molecular weight would suggest, often appearing as smeared or broadened bands. 2. PEG Chain Cleavage: In some cases, the linkage can be unstable under SDS-PAGE conditions (e.g., high temperature), leading to the loss of the PEG chain.1. Use Native PAGE: Native PAGE avoids the use of SDS and can provide better resolution for PEGylated proteins. 2. Staining for PEG: Use a specific stain for PEG, such as a barium iodide mixture, in addition to a protein stain like Coomassie Blue, to confirm the presence of the PEG chain on the protein band. 3. Mass Spectrometry: Use mass spectrometry to confirm the precise mass of the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bioconjugation reagent. It consists of a highly reactive trans-cyclooctene (TCO) group, a long polyethylene glycol (PEG) spacer (36 ethylene glycol units), and a terminal carboxylic acid. The carboxylic acid can be activated (e.g., using EDC chemistry) to react with primary amines on a protein, attaching the TCO-PEG36 handle. The TCO group can then undergo an extremely fast and specific "click chemistry" reaction, known as an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), with a tetrazine-modified molecule.

Q2: What are the advantages of using a long PEG spacer like PEG36?

The hydrophilic PEG spacer offers several key advantages:

  • Increases Solubility: It enhances the water solubility of the labeled protein, which can help prevent aggregation.

  • Reduces Steric Hindrance: The long, flexible chain minimizes steric hindrance, allowing for more efficient reaction between the TCO group and its tetrazine partner, especially when conjugating large biomolecules.

  • Improves Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the in vivo half-life of proteins.

Q3: How should I store the this compound reagent?

TCO reagents should be stored at -20°C, protected from light and moisture. The TCO group is strained and can isomerize to its unreactive cis-cyclooctene form over time, especially if not stored properly. It is not recommended for long-term storage.

Q4: Which purification methods are best for TCO-labeled proteins?

The most common and effective methods leverage the change in size after labeling:

  • Size Exclusion Chromatography (SEC): This is the preferred method for separating the larger labeled protein from smaller unreacted reagents, and it can also separate aggregates from the desired monomeric product.

  • Dialysis / Desalting Columns: These are effective for removing small molecules like excess, unreacted TCO reagent after the initial labeling step.

  • Ion-Exchange Chromatography (IEX): This method can be used to separate proteins based on their degree of PEGylation, as the PEG chains can shield the protein's surface charges.

Q5: How can I confirm that my protein has been successfully labeled?

Several analytical techniques can be used:

  • SDS-PAGE: Successful labeling with a large PEG chain will result in a significant upward shift in the apparent molecular weight of the protein band. However, be aware of potential band smearing.

  • Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF can be used to measure the precise mass of the labeled protein, confirming the addition of the this compound moiety.

  • HPLC Analysis: Size-exclusion (SEC) or reversed-phase (RP-HPLC) can show a shift in the retention time of the labeled protein compared to the unlabeled starting material.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of primary amines on a protein using EDC/NHS chemistry to activate the carboxylic acid of this compound.

  • Buffer Exchange: Ensure the protein (1-5 mg/mL) is in an amine-free buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) or PBS, pH 6.0).

  • Reagent Preparation: Prepare fresh stock solutions. Dissolve this compound in anhydrous DMSO or DMF. Dissolve EDC and NHS (or Sulfo-NHS) in the reaction buffer.

  • Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15 minutes at room temperature to form the NHS ester.

  • Labeling Reaction: Add the activated TCO-PEG36-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the labeling reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Proceed immediately to purification (see Protocol 2) to remove unreacted TCO reagent and other byproducts.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the purification of the TCO-labeled protein from excess labeling reagent.

  • Column Equilibration: Equilibrate an appropriate SEC column (chosen based on the molecular weight of your protein) with at least 2 column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).

  • Sample Preparation: Centrifuge the labeling reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Injection: Inject the prepared sample onto the column. The injection volume should ideally be less than 2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at the flow rate recommended for the column. Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the high molecular weight peak, which represents the labeled protein. Unreacted TCO reagent will elute much later.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity and identity of the TCO-labeled protein.

Visualizations

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Labeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control p1 Protein in Amine-Containing Buffer p2 Buffer Exchange p1->p2 p3 Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) p2->p3 r3 Incubate 1-2h RT p3->r3 r1 This compound + EDC/NHS r2 Activated TCO-PEG36-NHS Ester r1->r2 r2->r3 q1 Reaction Mixture r3->q1 q2 Size Exclusion Chromatography (SEC) q1->q2 q3 Purified TCO-Labeled Protein q2->q3 a1 SDS-PAGE Analysis q3->a1 q3->a1 a2 Mass Spectrometry q3->a2

Caption: Workflow for this compound protein labeling and purification.

G start Low Labeling Efficiency Observed check_reagent Is TCO reagent fresh? Was it stored properly? start->check_reagent reagent_no Prepare fresh reagent stock. Equilibrate before opening. check_reagent->reagent_no No check_buffer Is the reaction buffer amine-free? check_reagent->check_buffer Yes reagent_no->check_buffer buffer_no Perform buffer exchange into PBS or MES. check_buffer->buffer_no No check_qc Confirm labeling by Mass Spectrometry check_buffer->check_qc Yes buffer_no->check_qc qc_fail Is TCO inaccessible? (Steric hindrance) check_qc->qc_fail No qc_pass Problem Solved check_qc->qc_pass Yes steric_yes Consider reagent with a longer PEG linker. qc_fail->steric_yes Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Side reactions of TCO-PEG36-acid in complex media

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG36-acid. It specifically addresses potential side reactions and stability issues encountered in complex biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical linker molecule used in bioconjugation.[1] It features a trans-cyclooctene (TCO) group, which is a highly reactive component for "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules.[2][3] The long, hydrophilic PEG36 (polyethylene glycol) chain enhances water solubility and reduces steric hindrance, while the terminal carboxylic acid allows for conjugation to primary amines on biomolecules like proteins or antibodies.[4] Its primary use is in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, for research and therapeutic development.

Q2: What are the most common side reactions of the TCO group in complex media?

The most significant side reaction for the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) isomer. This process deactivates the molecule for its intended IEDDA reaction with tetrazines. This isomerization can be catalyzed by various components found in complex biological media, most notably:

  • Thiols: Free thiol groups from molecules like cysteine, glutathione (GSH), or proteins can promote TCO isomerization. This is a critical concern in cell culture media or intracellular environments where thiol concentrations are high.

  • Copper-Containing Proteins: Some studies suggest that copper-containing proteins in serum may also contribute to the deactivation of TCO.

Q3: How stable is the TCO moiety in aqueous buffers and serum?

The stability of TCO derivatives varies depending on their specific structure and the medium. While generally stable in aqueous buffers like PBS for extended periods, their half-life can be significantly reduced in complex media like cell culture medium or serum. For instance, one study observed a 25% deactivation of a TCO-conjugated antibody in serum after 24 hours. More reactive TCO variants, while offering faster ligation kinetics, often exhibit lower stability as a trade-off. Some newer, structurally optimized TCOs show improved stability even in the presence of thiols or in blood serum.

Q4: Can the PEG36 chain cause non-specific binding?

While PEGylation is widely used to reduce non-specific protein binding and improve solubility, high molecular weight PEGs can sometimes lead to unintended interactions or cellular uptake. The PEG36 chain is of a moderate length, but researchers should always include proper controls to assess non-specific binding of their TCO-PEG36-conjugate in their specific application.

Troubleshooting Guide

This section addresses common problems encountered during experiments using this compound.

Problem 1: Low Yield or Incomplete Reaction with Tetrazine Partner

If you are experiencing low yields in your TCO-tetrazine ligation, it is crucial to systematically diagnose the potential causes.

Possible Cause & Solution

  • TCO Isomerization/Degradation: The this compound may have isomerized to its inactive CCO form prior to or during the reaction.

    • Solution: Prepare TCO solutions fresh before use. Avoid prolonged incubation in thiol-containing media (e.g., media with high cysteine concentrations or supplemented with reducing agents like DTT). If possible, perform a buffer exchange to remove excess thiols before adding the TCO-reagent. You can assess the stability of your TCO reagent using the protocol provided below (Protocol 1).

  • Tetrazine Degradation: The tetrazine reaction partner can be unstable, especially in the presence of reducing agents or at basic pH.

    • Solution: Ensure the tetrazine component is stored correctly and prepared fresh. If your protocol involves reducing agents (e.g., TCEP or DTT for antibody fragmentation), they must be removed completely before the tetrazine is introduced.

  • Suboptimal Reaction Conditions: The ligation reaction is sensitive to pH, temperature, and reactant concentrations.

    • Solution: The optimal pH range for the NHS ester reaction (if conjugating the acid to an amine) is 7.2-8.5. The subsequent TCO-tetrazine ligation is typically efficient within a pH range of 6-9. Ensure accurate quantification of both TCO and tetrazine components to achieve the desired stoichiometry.

  • Impure Reagents: Impurities in either the TCO or tetrazine reagent can compete in side reactions.

    • Solution: Use high-purity reagents. Purify your TCO-conjugated biomolecule to remove any unreacted this compound before adding the tetrazine partner.

Problem 2: High Background Signal or Non-Specific Labeling

High background can obscure specific signals and lead to false-positive results.

Possible Cause & Solution

  • Hydrophobic Interactions: Despite the hydrophilic PEG chain, the overall conjugate may exhibit hydrophobic properties leading to non-specific binding to cells or surfaces.

    • Solution: Increase the number of washing steps after incubation. Include blocking agents like BSA or detergents (e.g., Tween-20) in your buffers to minimize non-specific interactions.

  • Precipitation of Reagents: Poor solubility of the TCO-conjugate or the tetrazine partner can lead to the formation of aggregates that bind non-specifically.

    • Solution: The PEG36 linker is designed to improve solubility. However, if precipitation occurs, consider adding a small percentage of an organic co-solvent like DMSO, ensuring it is compatible with your biological system.

  • Unquenched Reactive Groups: If the carboxylic acid of this compound was activated (e.g., to an NHS ester) to label a protein, residual activated linkers can react with other nucleophiles, causing background.

    • Solution: Ensure the quenching step after the initial conjugation is complete. Add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to deactivate any remaining reactive esters.

Quantitative Data Summary

The stability and reactivity of TCOs are highly dependent on their specific chemical structure. The following table summarizes general stability characteristics reported for various TCO derivatives.

TCO Derivative TypeConditionObservationReference
General TCO50% Fresh Mouse Serum @ 37°CAlmost complete conversion to cis-isomer within 7 hours.
TCO-conjugated AntibodyIn vivo (serum)75% of TCO remained reactive after 24 hours.
d-TCO (dioxolane-fused)Human Serum @ RT>97% remained as trans-isomer after 4 days.
d-TCO (dioxolane-fused)PBS bufferNo degradation or isomerization observed for up to 14 days.
s-TCO (strained)30 mM EthanethiolIsomerized (12% after 12 hours).
s-TCO (strained)60 mM Glutathione (GSH)60% isomerized in 12 hours.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Complex Media

This protocol provides a method to quantify the loss of reactive TCO over time when incubated in a medium of interest (e.g., cell culture medium + 10% FBS).

Methodology

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of a tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488) in anhydrous DMSO.

    • Prepare your complex medium of interest (e.g., DMEM + 10% FBS).

  • Incubation (Time Course):

    • Add the this compound stock solution to your complex medium to a final concentration of 100 µM.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot (e.g., 50 µL) and store it on ice or flash-freeze to halt degradation. The T=0 sample represents 100% active TCO.

  • Quantification of Active TCO:

    • To each time-point aliquot, add a 5-fold molar excess of the tetrazine-fluorophore stock solution.

    • Allow the TCO-tetrazine ligation to proceed for 30 minutes at room temperature, protected from light. This reaction quenches the remaining active TCO with a fluorescent tag.

    • Analyze the samples by RP-HPLC with a fluorescence detector. The TCO-PEG36-Tetrazine-fluorophore adduct will have a specific retention time.

    • Alternatively, for a less quantitative but faster assessment, analyze by LC-MS to observe the disappearance of the this compound mass and the appearance of the product mass.

  • Data Analysis:

    • Calculate the peak area of the fluorescent product for each time point.

    • Normalize the peak area at each time point to the peak area of the T=0 sample.

    • Plot the percentage of remaining active TCO against time to determine its stability profile in your medium.

Diagrams and Workflows

Below are diagrams created using Graphviz to visualize key processes and relationships related to TCO chemistry.

G cluster_0 Potential Side Reaction Pathway TCO Active TCO-PEG36-R Product Desired Product (Stable Dihydropyridazine) TCO->Product  Intended Reaction (IEDDA) CCO Inactive CCO-PEG36-R (cis-isomer) TCO->CCO Isomerization (Side Reaction) Tetrazine Tetrazine-Fluorophore Tetrazine->Product Thiol Thiol (e.g., GSH, Cysteine) Thiol->TCO  Catalyzes

Caption: Competing reaction pathways for TCO in complex media.

G cluster_1 Troubleshooting Workflow: Low Ligation Yield Start Problem: Low Ligation Yield CheckTCO Assess TCO Stability (See Protocol 1) Start->CheckTCO TCO_OK TCO is Stable CheckTCO->TCO_OK Yes TCO_Bad TCO is Unstable CheckTCO->TCO_Bad No CheckTetrazine Assess Tetrazine Stability CheckConditions Verify Reaction Conditions (pH, Temp, Conc.) CheckTetrazine->CheckConditions Yes Tetrazine_Bad Tetrazine is Unstable CheckTetrazine->Tetrazine_Bad No Conditions_Bad Conditions Suboptimal CheckConditions->Conditions_Bad No TCO_OK->CheckTetrazine Sol_TCO Solution: - Use fresh TCO - Minimize incubation in media - Remove thiols before reaction TCO_Bad->Sol_TCO Sol_Tetrazine Solution: - Use fresh tetrazine - Remove reducing agents Tetrazine_Bad->Sol_Tetrazine Sol_Conditions Solution: - Adjust pH to 7.2-8.5 - Re-quantify reagents Conditions_Bad->Sol_Conditions

Caption: A logical workflow for troubleshooting low TCO-tetrazine ligation yields.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG36-acid and DBCO-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal linker is a critical decision that can significantly impact the outcome of their experiments. Among the most prominent players in the field of copper-free click chemistry are trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) based linkers. This guide provides an in-depth, objective comparison of TCO-PEG36-acid and DBCO-PEG linkers, supported by experimental data, to facilitate an informed selection for your specific application.

This comparison will delve into the core aspects of these linkers, including their reaction mechanisms, kinetics, stability, and practical application in bioconjugation, with a focus on antibody labeling.

At a Glance: TCO vs. DBCO Linkers

FeatureThis compoundDBCO-PEG Linker
Reactive Group trans-cyclooctene (TCO)Dibenzocyclooctyne (DBCO)
Reaction Partner TetrazineAzide
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Speed Exceptionally fastFast
Primary Application Rapid bioconjugation, in vivo imaging, low concentration labelingGeneral bioconjugation, cell surface labeling, proteomics
Stability Generally stable, but can be light-sensitive and prone to isomerization.Generally stable, but can show reactivity with thiols.

Chemical Structures and Reaction Mechanisms

The fundamental difference between TCO and DBCO linkers lies in their reactive moieties and the corresponding bioorthogonal reactions they participate in.

This compound: The Speed of Inverse-Electron-Demand Diels-Alder (IEDDA)

This compound contains a strained trans-cyclooctene ring that reacts with a tetrazine partner through an IEDDA reaction. This [4+2] cycloaddition is known for its exceptionally fast reaction kinetics.

Reaction scheme of TCO and Tetrazine via IEDDA.

DBCO-PEG Linker: The Versatility of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO linkers feature a dibenzocyclooctyne group, which reacts with an azide-functionalized molecule via SPAAC. This [3+2] cycloaddition is also highly efficient and bioorthogonal, though generally slower than the IEDDA reaction.

Reaction scheme of DBCO and Azide via SPAAC.

Performance Comparison: A Data-Driven Analysis

The choice between TCO and DBCO linkers often comes down to a trade-off between reaction speed and stability.

Reaction Kinetics

The most significant difference between the two linkers is their reaction rate. The IEDDA reaction of TCO with tetrazines is one of the fastest bioorthogonal reactions currently known.

ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
TCO + Tetrazine (IEDDA) ~1,000 - 30,000
DBCO + Azide (SPAAC) ~0.1 - 1.0

Note: Reaction rates can vary depending on the specific structures of the reactants and the reaction conditions.

This vast difference in kinetics means that TCO-based conjugations can be performed at much lower concentrations and for shorter reaction times, which is particularly advantageous for in vivo applications or when dealing with sensitive biomolecules.

Stability

The stability of the linker is crucial for ensuring the integrity of the bioconjugate.

Linker MoietyConditions Leading to Instability
TCO Can be sensitive to light and may isomerize to the less reactive cis-cyclooctene (CCO) isomer. Some studies suggest potential deactivation by copper-containing proteins in vivo.
DBCO Can exhibit reactivity towards thiols, such as glutathione (GSH), which are abundant in the intracellular environment.

While both linkers are generally stable under typical bioconjugation conditions, these potential instabilities should be considered based on the experimental design. For long-term storage, it is recommended to store both linkers at -20°C and protected from light.

Conjugation Efficiency

A direct comparison of the conjugation efficiency of this compound and a DBCO-PEG linker to nanogels has shown that the TCO-tetrazine reaction is more robust. The study indicated that the TCO-tetrazine reaction approached 100% completion in under an hour, while the DBCO-azide reaction took a significantly longer time to reach completion.[1] This higher efficiency of the TCO-based conjugation can lead to higher yields and may eliminate the need for a post-conjugation purification step.[1]

Experimental Protocols

Below are generalized protocols for the conjugation of this compound and DBCO-PEG-NHS ester to an antibody.

General Experimental Workflow

G cluster_0 Antibody Conjugation Workflow A Antibody Preparation (Buffer Exchange) B Linker Activation (e.g., NHS ester formation) A->B C Conjugation Reaction (Antibody + Activated Linker) B->C D Quenching (Stop Reaction) C->D E Purification (e.g., Size Exclusion Chromatography) D->E F Characterization (e.g., Degree of Labeling) E->F

A typical workflow for antibody conjugation.

Protocol 1: Antibody Conjugation with this compound

This protocol involves the activation of the carboxylic acid group of this compound to an NHS ester, followed by conjugation to the primary amines of the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (TCO-linker:NHS:EDC) is a good starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the TCO-PEG36-NHS ester.

  • Conjugation:

    • Add a 5- to 20-fold molar excess of the activated TCO-PEG36-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-TCO conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.

Protocol 2: Antibody Conjugation with DBCO-PEG-NHS Ester

This protocol utilizes a pre-activated DBCO-PEG-NHS ester for direct conjugation to the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in a suitable amine-free buffer.

  • DBCO-Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-DBCO conjugate using size-exclusion chromatography to remove excess linker.

Determining the Degree of Labeling (DOL)

The degree of labeling, or the number of linker molecules per antibody, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the linker (e.g., ~309 nm for DBCO).

  • The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients of the antibody and the linker.[2][3]

Conclusion and Recommendations

Both this compound and DBCO-PEG linkers are powerful tools for bioconjugation, each with its own set of advantages and considerations.

Choose this compound when:

  • Rapid reaction kinetics are essential: For applications requiring fast conjugation, such as in vivo imaging or labeling of low-abundance targets.

  • Working with low concentrations of biomolecules: The high reaction rate allows for efficient conjugation even when reactants are scarce.

  • A catalyst-free, high-yield reaction is paramount.

Choose a DBCO-PEG linker when:

  • Versatility is key: The DBCO-azide reaction is a well-established and widely used method for a broad range of bioconjugation applications.

  • Reaction speed is not the primary limiting factor.

  • Potential interactions with thiols are not a concern for the specific application.

Ultimately, the optimal choice of linker will depend on the specific requirements of your research. By understanding the fundamental differences in their chemistry, performance, and stability, researchers can make an informed decision to best suit their experimental needs and achieve reliable and reproducible results.

References

A Head-to-Head Comparison: Validating TCO-PEG36-acid Conjugation with Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostic agents. Verifying the success of this bioconjugation is paramount. TCO-PEG36-acid is a popular linker used in click chemistry for the site-specific modification of proteins and other biomolecules. This guide provides an objective comparison of mass spectrometry with key alternatives—Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Hydrophobic Interaction Chromatography (HIC)—supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Validation Techniques

The choice of analytical technique for validating bioconjugation success depends on various factors, including the nature of the bioconjugate, the information required, and available resources. The following table summarizes the key performance metrics of mass spectrometry and its alternatives.

FeatureMass Spectrometry (MS)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Hydrophobic Interaction Chromatography (HIC)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[1][2]Assessment of aggregation and fragmentation, estimation of hydrodynamic radius.Estimation of molecular weight, visualization of conjugation.[2]Determination of DAR, assessment of drug load distribution and heterogeneity.[1]
Resolution HighLow to MediumLowHigh
Quantitative Accuracy HighMediumLow (semi-quantitative)High
Throughput MediumHighHighMedium
Expertise Required HighLowLowMedium
Cost HighLowLowMedium

Experimental Workflow: this compound Conjugation and Validation

The following diagram illustrates the overall workflow from the conjugation of this compound to a monoclonal antibody (mAb) to the subsequent validation by mass spectrometry and alternative methods.

G cluster_0 Conjugation cluster_1 Validation mAb mAb Conjugation_Reaction Conjugation Reaction (EDC/NHS chemistry) mAb->Conjugation_Reaction TCO_PEG36_acid This compound TCO_PEG36_acid->Conjugation_Reaction Purification Purification (e.g., SEC) Conjugation_Reaction->Purification mAb_TCO_PEG36 mAb-TCO-PEG36 Conjugate Purification->mAb_TCO_PEG36 Mass_Spectrometry Mass Spectrometry (LC-MS) mAb_TCO_PEG36->Mass_Spectrometry Primary Validation SEC Size-Exclusion Chromatography (SEC) mAb_TCO_PEG36->SEC Alternative SDS_PAGE SDS-PAGE mAb_TCO_PEG36->SDS_PAGE Alternative HIC Hydrophobic Interaction Chromatography (HIC) mAb_TCO_PEG36->HIC Alternative

Fig. 1: Experimental workflow for this compound conjugation and validation.

Detailed Experimental Protocols

This compound Conjugation to a Monoclonal Antibody (mAb)
  • Reagent Preparation : Dissolve the mAb in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 5 mg/mL. Prepare a stock solution of this compound in anhydrous DMSO.

  • Activation of this compound : In a separate microcentrifuge tube, mix this compound with a 1.5-fold molar excess of both EDC and NHS in anhydrous DMSO. Allow the reaction to proceed for 15 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction : Add the activated TCO-PEG36-NHS ester to the mAb solution at a 10-fold molar excess. Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification : Remove the excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation : Dilute the purified mAb-TCO-PEG36 conjugate to 1 mg/mL in a suitable buffer, such as 10 mM ammonium acetate.

  • LC-MS System : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC) with a reversed-phase column suitable for large proteins (e.g., C4).

  • LC Method :

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 60-80°C.

  • MS Method :

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: 1000-4000 m/z.

    • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact conjugate.

Size-Exclusion Chromatography (SEC) Protocol
  • HPLC System : Use an HPLC or UPLC system with a UV detector and an SEC column suitable for separating monoclonal antibodies.

  • SEC Method :

    • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis : Monitor the chromatogram for the appearance of a new peak corresponding to the conjugate and the reduction of the unconjugated mAb peak.

SDS-PAGE Protocol
  • Sample Preparation : Mix 5-10 µg of the unconjugated mAb and the purified conjugate with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[2]

  • Electrophoresis : Load the samples onto a 4-12% gradient polyacrylamide gel and run the gel according to the manufacturer's instructions.

  • Visualization : Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. A shift in the molecular weight of the conjugate compared to the unconjugated mAb should be observed.

Hydrophobic Interaction Chromatography (HIC) Protocol
  • HPLC System : Use an HPLC or UPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).

  • HIC Method :

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high salt to low salt.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis : Integrate the peak areas of the different drug-loaded species to determine the average drug-to-antibody ratio (DAR).

Comparative Data Analysis

The following tables present hypothetical data from the validation of a this compound conjugation to a 150 kDa monoclonal antibody.

Table 1: Mass Spectrometry Data
SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unconjugated mAb150,000150,003-Unmodified mAb
mAb + 1 TCO-PEG36151,827.2151,8301827Successful conjugation of one linker
mAb + 2 TCO-PEG36153,654.4153,6573654Successful conjugation of two linkers
Table 2: Alternative Methods Data
MethodObservationInterpretation
SEC A single major peak with a slight shift to an earlier retention time compared to the unconjugated mAb.Successful conjugation with minimal aggregation.
SDS-PAGE A noticeable upward shift in the band corresponding to the conjugated mAb compared to the unconjugated mAb.Confirmation of mass increase due to conjugation.
HIC Elution of multiple peaks corresponding to different drug-to-antibody ratios (DAR 0, 1, 2, etc.).Provides an average DAR value and distribution of conjugated species.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific protein and the level of detail required. Alternative methods such as SDS-PAGE, SEC, and HIC are useful for a preliminary assessment of conjugation, purity, and drug-load distribution but lack the accuracy and detail of mass spectrometry. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic and electrophoretic methods, will provide the most comprehensive characterization of the bioconjugate.

References

Performance of TCO-PEG36-Acid in Pre-targeted Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pre-targeted radioimmunotherapy (PRIT) and imaging have emerged as a promising strategy to enhance the therapeutic and diagnostic efficacy of radionuclides by improving tumor-to-background ratios and reducing systemic toxicity. This is achieved by separating the tumor-targeting event from the delivery of the radioactive payload. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO)-modified antibody and a tetrazine (Tz)-labeled radioligand is a leading bioorthogonal chemistry platform for this approach. TCO-PEG36-acid is a key reagent in this system, enabling the attachment of the TCO moiety to a monoclonal antibody (mAb) via a long, hydrophilic polyethylene glycol (PEG) spacer. This guide provides a comparative overview of the performance of the TCO-tetrazine system and other pre-targeting alternatives, supported by experimental data.

The TCO-Tetrazine Pre-targeting Strategy

The TCO-tetrazine bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient in vivo "click" chemistry. The process involves two main steps:

  • Pre-targeting: A monoclonal antibody, modified with a TCO group using a linker like this compound, is administered. This TCO-mAb circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen.

  • Payload Delivery: After a sufficient time interval for the unbound TCO-mAb to clear from circulation, a small, radiolabeled tetrazine molecule is injected. This molecule rapidly finds and reacts with the TCO-mAb at the tumor site, delivering the radionuclide payload. Excess, unreacted radiolabeled tetrazine is quickly cleared from the body via the kidneys.[1][2][3]

The PEG36 linker in this compound offers the advantages of increased water solubility and reduced steric hindrance, potentially improving the accessibility of the TCO group for reaction with the tetrazine.

Performance Data: TCO-Tetrazine vs. Alternatives

Direct head-to-head comparative studies of different pre-targeting systems under identical experimental conditions are scarce. The following tables summarize performance data from various studies, providing a contextualized comparison of the TCO-tetrazine system with two primary alternatives: the streptavidin-biotin system and the bispecific antibody-hapten system.

Table 1: Performance of TCO-Tetrazine Pre-targeting
Antibody/TargetRadiotracerModelKey Performance MetricsReference
Anti-CD44v6 mAb (U36)[⁸⁹Zr]Zr-DFO-PEG5-TzHead-and-neck squamous cell carcinoma xenografts (mice)Tumor Uptake (%ID/g at 72h): 1.5 ± 0.2 (pre-targeted) vs. 17.1 ± 3.0 (directly labeled) Tumor-to-Muscle Ratio: 23.49 ± 6.22 (pre-targeted, 24h interval) vs. 25.67 ± 6.30 (directly labeled)[4][5]
Anti-A33 mAb[⁶⁸Ga]Ga-labeled dextran-tetrazineColorectal cancer xenografts (mice)Tumor-to-Muscle Ratio (1h p.i.): 3.9
Anti-A33 mAb[⁶⁴Cu]Cu-NOTA-tetrazineColorectal cancer xenografts (mice)Tumor Uptake (%ID/g at 24h): 7.4 ± 2.0
CC49 mAb (anti-TAG-72)[¹¹¹In]In-DOTA-tetrazineColon carcinoma xenografts (mice)Tumor Uptake (%ID/g at 3h p.i.): 4.2 Tumor-to-Muscle Ratio: 13:1
Table 2: Performance of Streptavidin-Biotin Pre-targeting
Antibody/TargetRadiotracerModelKey Performance MetricsReference
Biotinylated anti-human colon cancer mAb (MLS128)Radioiodinated streptavidinHuman colon cancer xenografts (mice)Tumor-to-Blood Ratio (24h): 3.04 ± 0.86 (with avidin chase) vs. 2.29 ± 0.29 (without avidin chase)
Biotinylated anti-CEA mAb¹⁵³Sm-DTPA-bis-biotinHuman colon carcinoma model (mice)Tumor-to-Blood Ratio (24h): 12.94 (3-step) vs. 2.03 (2-step) Tumor Inhibitory Rate (5 weeks): 80.67% (3-step PRIT)
Anti-Tac antibody-streptavidin (HAT-SA)²¹³Bi-DOTA-biotinMurine model of adult T-cell leukemiaSignificantly inhibited tumor growth.
Table 3: Performance of Bispecific Antibody (bsAb) - Hapten Pre-targeting
bsAb/TargetRadiotracerModelKey Performance MetricsReference
Anti-CEA x anti-IMP288 bsMAb (TF2)[⁶⁸Ga]Ga-labeled IMP288 peptidePatients with metastatic colorectal carcinomaMedian SUVmax: 7.65 Sensitivity: 88% Specificity: 100%
Anti-CEA x anti-DTPA-indium bsMAb¹³¹I-di-DTPAPatients with recurrent medullary thyroid carcinomaExcellent localization to 70% of tumor sites. Disease stabilization in 45% of patients.

Experimental Protocols

TCO-Tetrazine Pre-targeting Workflow (Based on Anti-CD44v6 Study)
  • Antibody Modification: The anti-CD44v6 chimeric mAb U36 is conjugated with trans-cyclooctene (TCO).

  • Pre-targeting Injection: Nude mice bearing head-and-neck squamous cell carcinoma xenografts are intravenously injected with the TCO-conjugated U36 antibody.

  • Clearance Interval: A time interval of 24 or 48 hours is allowed for the TCO-U36 to accumulate at the tumor site and for unbound antibody to clear from the circulation.

  • Radiotracer Injection: The ⁸⁹Zr-labeled tetrazine, [⁸⁹Zr]Zr-DFO-PEG5-Tz, is intravenously injected.

  • Imaging: PET/CT imaging is performed at various time points post-injection of the radiotracer to quantify tumor uptake and biodistribution.

Streptavidin-Biotin Three-Step Pre-targeting Protocol
  • Biotinylated Antibody Injection: A biotinylated monoclonal antibody targeting a tumor antigen is administered intravenously.

  • Clearing Agent: After a period for tumor localization (e.g., 24 hours), a clearing agent, such as avidin or streptavidin, is injected to remove unbound biotinylated antibody from the bloodstream.

  • Radiolabeled Biotin Injection: Following clearance (e.g., 4 hours after the clearing agent), a radiolabeled biotin derivative (e.g., ¹⁵³Sm-DTPA-bis-biotin) is administered for therapy or imaging.

Bispecific Antibody-Hapten Pre-targeting Protocol
  • Bispecific Antibody Injection: A bispecific antibody, which has one arm that binds to a tumor antigen and another that binds to a small molecule hapten, is administered.

  • Clearance Interval: A sufficient time is allowed for the bsAb to localize to the tumor and clear from circulation. This interval can range from 1 to 5 days depending on the bsAb.

  • Radiolabeled Hapten Injection: The radiolabeled hapten is injected, which then rapidly binds to the tumor-localized bsAb. Excess hapten is quickly cleared renally.

Visualizing the Workflows

The following diagrams illustrate the different pre-targeted imaging workflows.

TCO_Tetrazine_Workflow TCO_mAb TCO-conjugated Antibody Tumor Tumor Site TCO_mAb->Tumor Targets Tumor Blood Bloodstream (Unbound Antibody) TCO_mAb->Blood Tz_Rad Radiolabeled Tetrazine Imaging PET/SPECT Imaging or Therapy Tumor->Imaging Kidney Renal Clearance Blood->Kidney Clearance Tz_Rad->Tumor Binds to TCO-mAb (Click Reaction) Kidney2 Renal Clearance Tz_Rad->Kidney2 Rapid Clearance

Caption: TCO-Tetrazine Pre-targeting Workflow.

Streptavidin_Biotin_Workflow Biotin_mAb Biotinylated Antibody Tumor Tumor Site Biotin_mAb->Tumor Binds to Tumor Clearing_Agent Clearing Agent (Avidin/Streptavidin) Biotin_mAb->Clearing_Agent Binds Unbound mAb Rad_Biotin Radiolabeled Biotin Imaging Imaging or Therapy Tumor->Imaging Liver Hepatic Clearance Clearing_Agent->Liver Clearance Rad_Biotin->Tumor Binds to Avidin/ Streptavidin Kidney Renal Clearance Rad_Biotin->Kidney Rapid Clearance

Caption: Streptavidin-Biotin Pre-targeting Workflow.

Bispecific_Antibody_Workflow bsAb Bispecific Antibody (anti-Tumor x anti-Hapten) Tumor Tumor Site bsAb->Tumor Targets Tumor Blood Bloodstream (Unbound bsAb) bsAb->Blood Rad_Hapten Radiolabeled Hapten Imaging Imaging or Therapy Tumor->Imaging Kidney1 Renal Clearance Blood->Kidney1 Clearance Rad_Hapten->Tumor Binds to bsAb Kidney2 Renal Clearance Rad_Hapten->Kidney2 Rapid Clearance

Caption: Bispecific Antibody-Hapten Pre-targeting Workflow.

Concluding Remarks

The TCO-tetrazine pre-targeting system, facilitated by reagents like this compound, offers a powerful platform for radionuclide delivery. While direct comparisons are challenging due to variations in experimental design across studies, the available data suggests that all three major pre-targeting strategies—TCO-tetrazine, streptavidin-biotin, and bispecific antibody-hapten—can achieve high tumor-to-background ratios and effective tumor targeting.

The TCO-tetrazine system's key advantages are its rapid, bioorthogonal kinetics and potentially lower immunogenicity compared to the streptavidin-biotin system. The bispecific antibody approach also avoids the immunogenicity concerns of streptavidin and has shown promising clinical results. The choice of a pre-targeting system will ultimately depend on the specific application, including the target, the choice of radionuclide, and the desired clinical endpoint. The continued development and optimization of these systems hold great promise for advancing the field of nuclear medicine.

References

A Comparative Analysis of TCO-Based Click Chemistry Reagents for Advancing Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal chemistry tools is paramount for the successful labeling, tracking, and modification of biomolecules. Among the repertoire of click chemistry reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed and biocompatibility. This guide provides an objective comparison of various TCO-based reagents, focusing on their reaction kinetics and in vivo stability, supported by experimental data to inform the selection of the most suitable reagent for specific applications.

The utility of TCO reagents in biological systems is primarily dictated by two key parameters: the rate at which they react with their tetrazine partner and their stability in complex biological environments. An ideal TCO reagent possesses rapid reaction kinetics to enable efficient conjugation at low concentrations, coupled with high stability to minimize off-target reactions and ensure the reagent remains active until it reaches its intended target.

Quantitative Comparison of TCO Reagent Performance

The performance of different TCO derivatives can be quantitatively assessed by their second-order rate constants (k₂) for the reaction with tetrazines and their half-lives in biological media or in vivo. The following tables summarize key performance data for a selection of commonly used TCO reagents.

Reaction Kinetics of TCO Derivatives with Tetrazines

The reaction rate of the TCO-tetrazine ligation is highly dependent on the specific structure of both reactants. Generally, increasing the ring strain of the TCO enhances the reaction rate.[1] The stereochemistry of the linker attachment to the TCO ring also plays a crucial role, with axial isomers often exhibiting higher reactivity than their equatorial counterparts.[2][3]

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
Axially-linked TCO177Lu-Tz2.7 x 10⁵PBS37
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine derivative3.66 x 10⁵ (± 1.5 x 10⁴)Water25
s-TCO3,6-diphenyl-s-tetrazine3.1 x 10³Methanol25
Standard TCO[¹¹¹In]In-labeled-Tz1.3 x 10⁴ (± 8 x 10¹)PBS37

Table 1: Comparison of second-order rate constants for various TCO-tetrazine reactions. Data compiled from multiple sources.[2][4]

In Vivo and In Vitro Stability of TCO Derivatives

A critical factor for in vivo applications is the stability of the TCO moiety. The primary pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene isomer, a process that can be catalyzed by components of biological systems such as copper-containing proteins and thiols. Structural modifications to the TCO core can significantly enhance stability. For instance, d-TCO derivatives have demonstrated improved stability over the more reactive s-TCO.

TCO DerivativeConditionHalf-lifeKey Findings
Axially-linked TCO (2b)In vivo (mice)6.2 daysIncreased in vivo stability compared to its predecessor (2.6 days).
s-TCO conjugated to a mAbIn vivo (mice)0.67 daysRapid deactivation to its cis-isomer.
Standard TCO on CC49 antibodyIn vivo75% remained reactive after 24hSlow deactivation observed in serum.
d-TCOHuman serum>97% remained as trans-isomer after 4 daysDemonstrates improved stability compared to s-TCO.
Standard TCO50% fresh mouse serum (37°C)Isomerized almost completely to cis-isomer within 7 hoursHighlights the potential for rapid isomerization in serum.

Table 2: Comparative stability of different TCO derivatives in biological environments. Data compiled from multiple sources.

Experimental Protocols

To facilitate the independent evaluation and comparison of TCO reagents, detailed methodologies for key experiments are provided below.

Protocol for Measuring Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method allows for the precise determination of the kinetics of fast reactions by rapidly mixing the reactants and monitoring the change in absorbance over a short timescale.

Materials:

  • Stopped-flow spectrophotometer

  • Solution of the tetrazine derivative of known concentration in the desired buffer (e.g., PBS, pH 7.4)

  • Solution of the TCO derivative of known concentration (at least 10-fold excess) in the same buffer

  • The buffer used for preparing the reactant solutions to serve as a blank

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).

  • Sample Loading: Load one syringe with the tetrazine solution and the other with the TCO solution.

  • Data Acquisition: Initiate the automated mixing of the two solutions. The instrument will trigger data collection, recording the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay data to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent (which is in excess).

Protocol for Assessing TCO Stability in Serum

This protocol outlines a method to evaluate the stability of a TCO-conjugated molecule in a biologically relevant matrix.

Materials:

  • TCO-conjugated molecule of interest (e.g., an antibody)

  • Freshly prepared mouse or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantifying the reactive TCO (e.g., HPLC-MS or a functional assay with a tetrazine probe)

Procedure:

  • Incubation: Incubate the TCO-conjugated molecule at a known concentration in serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Quenching (Optional): The reaction can be quenched by flash-freezing the samples.

  • Analysis: Quantify the amount of remaining reactive TCO in each aliquot using a suitable analytical method. This can be done by reacting the sample with an excess of a tetrazine-fluorophore conjugate and measuring the resulting fluorescence, or by direct measurement of the TCO and its isomers by LC-MS.

  • Half-life Determination: Plot the percentage of remaining reactive TCO against time and fit the data to a first-order decay model to determine the half-life of the TCO reagent in serum.

Visualizing Key Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

TCO_Tetrazine_Reaction TCO-Tetrazine iEDDA Reaction Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine (Tz) (Diene) Tetrazine->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate iEDDA Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

TCO-Tetrazine Reaction Mechanism

Experimental_Workflow Workflow for Comparing TCO Reagent Kinetics cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_TCO Prepare TCO Solutions (Multiple Derivatives) Mixing Rapid Mixing (Stopped-Flow) Prep_TCO->Mixing Prep_Tz Prepare Tetrazine Solution Prep_Tz->Mixing Monitor Monitor Absorbance Decay Mixing->Monitor Calc_k_obs Calculate k_obs (Pseudo-first-order fit) Monitor->Calc_k_obs Calc_k2 Calculate k₂ Calc_k_obs->Calc_k2 Compare Compare k₂ values of different TCOs Calc_k2->Compare

Experimental Workflow for Kinetics

Stability_Factors Factors Influencing TCO Reagent Stability TCO_Stability TCO Stability Isomerization Isomerization to cis-isomer (Deactivation) TCO_Stability->Isomerization Structural_Features Structural Features Structural_Features->TCO_Stability Axial_Linker Axial Linker Position Structural_Features->Axial_Linker Strained_Core Strained Core (e.g., d-TCO) Structural_Features->Strained_Core Biological_Environment Biological Environment Biological_Environment->Isomerization Thiols Thiols (e.g., Glutathione) Biological_Environment->Thiols Copper_Proteins Copper-containing Proteins Biological_Environment->Copper_Proteins

TCO Stability Influencing Factors

References

Assessing the In Vivo Stability of TCO-PEG36-Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly influences the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the linker in systemic circulation is paramount to ensure that the conjugated molecule reaches its target and to minimize off-target effects. This guide provides an objective comparison of the in vivo stability of trans-cyclooctene (TCO)-PEG36-acid linkers with other commonly used linker technologies, supported by experimental data and detailed protocols.

The TCO-PEG36-acid linker combines three key features:

  • A trans-cyclooctene (TCO) group for bioorthogonal conjugation to a tetrazine-modified molecule via the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, also known as "click chemistry".[1]

  • A long-chain polyethylene glycol (PEG) spacer with 36 repeating units, which enhances solubility, reduces aggregation, and can prolong circulation half-life.

  • A terminal carboxylic acid group for initial conjugation to a biomolecule, typically through the formation of an amide bond with a primary amine.

The in vivo stability of a bioconjugate is a complex interplay of the properties of the targeting molecule (e.g., an antibody), the linker, and the payload. For linkers like this compound, stability is primarily determined by the chemical integrity of the TCO group and the PEG chain in the biological environment.

Comparative Analysis of Linker Stability

Direct quantitative in vivo stability data for the this compound linker is not extensively available in peer-reviewed literature. However, we can infer its likely performance by examining data from studies on TCO linkers, the influence of PEG length on pharmacokinetics, and by comparing it to other well-characterized linker classes.

A crucial aspect of TCO linker stability is the potential for the strained trans-isomer to relax into the non-reactive cis-isomer, which would render it incapable of reacting with a tetrazine.[2] The inclusion of a long, hydrophilic PEG chain is intended in part to protect the TCO moiety and maintain its reactivity.

For comparison, we will consider two other major classes of linkers used in ADCs: enzyme-cleavable linkers and non-cleavable linkers.

Linker TypeExampleIn Vivo Stability CharacteristicsKey Considerations
Bioorthogonal (TCO-PEG) This compoundExpected to be highly stable in circulation due to the robust nature of the PEG chain and the TCO group (in the absence of specific clearance mechanisms). The long PEG chain is likely to confer a long plasma half-life.[3]Stability is dependent on the retention of the trans-isomer of the cyclooctene. Potential for isomerization to the inactive cis-form.[2]
Enzyme-Cleavable Valine-Citrulline-PABC (VC-PABC)Designed to be stable in plasma but cleaved by lysosomal enzymes (e.g., Cathepsin B) upon internalization into target cells.[4] However, studies have shown instability in rodent plasma due to cleavage by carboxylesterase 1c (Ces1c).Species-specific differences in plasma stability can complicate preclinical to clinical translation.
Novel Cleavable Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)Demonstrated high stability in both mouse and human plasma in vitro, as well as in vivo in mice, in contrast to the VC-PABC linker.As a newer technology, it has a less extensive track record in clinical applications compared to VC-PABC.
Non-Cleavable Maleimidocaproyl (mc)Generally exhibit high plasma stability as they lack a specific enzymatic cleavage site. The payload is released upon lysosomal degradation of the antibody backbone.The released payload remains attached to the linker and an amino acid residue, which must not impede its cytotoxic activity.

Experimental Protocols for Assessing In Vivo Linker Stability

A robust assessment of in vivo linker stability involves pharmacokinetic (PK) studies that quantify the different forms of the bioconjugate in circulation over time.

In Vivo Pharmacokinetic Study

Objective: To determine the clearance, half-life, and exposure of the intact bioconjugate, the total targeting molecule (e.g., antibody), and any released payload or metabolites.

Methodology:

  • Administration: The bioconjugate (e.g., a this compound conjugated antibody) is administered intravenously to an animal model (typically mice or rats).

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Plasma Separation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of various analytes in the plasma is measured using techniques like ligand-binding assays (e.g., ELISA) and mass spectrometry.

Analytical Methods

1. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Total Antibody Measurement: An ELISA can be designed to capture the antibody regardless of whether the linker and payload are attached. This measures the pharmacokinetic profile of the targeting vehicle itself.

  • Conjugate Measurement: A format that utilizes an anti-payload antibody for detection can quantify the amount of antibody that still has the payload attached, providing a measure of intact conjugate.

2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS): This is a powerful technique for detailed characterization of linker stability.

  • "Bottom-Up" Approach:

    • The antibody-containing conjugate is captured from the plasma, often using immuno-affinity beads.

    • The captured conjugate is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.

    • The resulting peptides are analyzed by LC-MS/MS.

    • By quantifying peptides unique to the conjugated form (i.e., those with the linker and payload attached) and comparing them to peptides from the antibody backbone, the drug-to-antibody ratio (DAR) over time can be determined, providing a direct measure of linker stability.

  • "Middle-Up" Approach:

    • The conjugate is captured and treated with an enzyme like IdeS to cleave the antibody into F(ab')2 and Fc fragments.

    • These larger fragments are then analyzed by LC-qTOF-MS.

    • This method allows for the characterization of larger domains of the antibody and can provide information on the distribution of the payload and the integrity of the linker on these fragments.

Visualizing Experimental Workflows

G cluster_0 In Vivo Pharmacokinetic Study cluster_1 LC-qTOF-MS Analysis ('Bottom-Up') Administration Administration Blood Sampling Blood Sampling Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis Sample Analysis Plasma Separation->Sample Analysis Immuno-affinity Capture Immuno-affinity Capture Enzymatic Digestion Enzymatic Digestion Immuno-affinity Capture->Enzymatic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis DAR Calculation DAR Calculation LC-MS/MS Analysis->DAR Calculation

Workflow for assessing in vivo linker stability.

G cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Release Payload Release Mechanisms Antibody Antibody Linker Linker Antibody->Linker Antibody Degradation Antibody Degradation Antibody->Antibody Degradation Non-Cleavable Linkers (e.g., mc) Payload Payload Linker->Payload Enzymatic Cleavage Enzymatic Cleavage Linker->Enzymatic Cleavage Cleavable Linkers (e.g., VC-PABC)

Conceptual overview of ADC components and release.

Conclusion

The this compound linker represents a valuable tool in bioconjugation, offering the benefits of bioorthogonal chemistry and the pharmacokinetic advantages of a long PEG chain. While direct comparative in vivo stability data for this specific linker is limited, its chemical nature suggests it is likely to be highly stable in circulation.

For a definitive assessment, researchers should conduct rigorous pharmacokinetic studies, as outlined in this guide. By employing advanced analytical techniques like LC-qTOF-MS, it is possible to precisely quantify the stability of the this compound linker and compare its performance to other linker technologies. This data-driven approach is essential for selecting the optimal linker to advance the development of safe and effective targeted therapies.

References

The Efficacy of TCO-PEG36-acid in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a cornerstone of precision medicine. The linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This guide provides a comprehensive comparison of TCO-PEG36-acid, a bioorthogonal linker, with other common linker technologies, supported by experimental data to inform researchers, scientists, and drug development professionals.

Superiority of this compound: A Technological Leap in ADC Linker Design

This compound belongs to a new generation of linkers that utilize bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine-modified antibody.[1][2] This approach offers significant advantages over traditional linkers. The long, hydrophilic polyethylene glycol (PEG) chain enhances solubility and improves pharmacokinetic properties.[3]

The primary advantages of this compound include:

  • Site-Specific Conjugation and Homogeneity: Click chemistry enables precise control over the conjugation site and the drug-to-antibody ratio (DAR), resulting in a homogeneous ADC population. This is a significant improvement over traditional methods that often produce heterogeneous mixtures with variable efficacy and toxicity.

  • Enhanced Stability: The covalent bond formed through the TCO-tetrazine ligation is highly stable in circulation, minimizing premature drug release and associated off-target toxicities.[2]

  • Improved Pharmacokinetics: The hydrophilic PEG36 spacer increases the solubility of the ADC, reduces aggregation, and can prolong its circulation half-life, leading to greater tumor accumulation of the cytotoxic payload.[3]

  • Rapid and Efficient Conjugation: The iEDDA reaction is exceptionally fast and proceeds under mild, biocompatible conditions without the need for catalysts, simplifying the manufacturing process.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing the performance of ADCs constructed with different linker technologies. While direct head-to-head comparisons with this compound are not always available, data from ADCs utilizing similar TCO-PEG linkers provide valuable insights.

Table 1: In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50 (nM)Reference
anti-HER2-TCO-PEG-MMAETCO-PEGSK-BR-3 (HER2+++)HER20.5
anti-HER2-vc-MMAEVal-CitSK-BR-3 (HER2+++)HER2~1.0
anti-Trop-2-TCO-PEG-PBDTCO-PEGNCI-H292 (Trop-2++)Trop-20.08
anti-CD30-SMCC-DM1SMCCKarpas-299 (CD30+)CD30~10 ng/mL
anti-CD30-PEG8-DM1PEGKarpas-299 (CD30+)CD30~10 ng/mL

Data is compiled from multiple sources and may not represent a direct head-to-head study under identical conditions.

Table 2: In Vivo Efficacy in Xenograft Models
Treatment Group (Dose)Linker TypeTumor ModelTumor Growth Inhibition (%)Complete RegressionsReference
tc-ADC (TCO-linked MMAE)TCO-PEGOVCAR-3Significant & Sustained RegressionNot Reported
vc-ADC (vc-MMAE)Val-CitOVCAR-3Limited Therapeutic EfficacyNot Reported
ADC-001 (3 mg/kg)TCO-PEG-MMAESK-BR-395%6/8
Control mAb (3 mg/kg)-SK-BR-320%0/8

tc-ADC refers to a clickable cleavable ADC with a TCO-linked payload.

Table 3: Plasma Stability
ADC Linker TypeSpeciesIncubation Time% Intact ADC RemainingReference
TCO-based (Click Chemistry)MouseNot SpecifiedHigh Stability, similar to parent antibody
Maleimide-based (e.g., SMCC)Mouse/Human4.5 days (mouse)Variable, significant cleavage/migration observed
Val-Cit-PABCRat7 days<20% (mono-cleavage)
Tandem-Cleavage (Glucuronide-Val-Cit)Rat7 days>80%

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with TCO-PEG36 Linker Receptor Tumor Cell Antigen ADC->Receptor 1. Targeting Internalization Internalization (Endocytosis) Receptor->Internalization 2. Binding & Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

ADC Mechanism of Action

Experimental_Workflow cluster_conjugation ADC Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Mod Antibody Modification (Tetrazine) Conjugation Bioorthogonal Conjugation (Click Chemistry) Antibody_Mod->Conjugation Linker_Payload This compound + Cytotoxic Payload Linker_Payload->Conjugation Purification Purification & Characterization (SEC, HIC, MS) Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Xenograft Tumor Xenograft Model Establishment Purification->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

ADC Development and Evaluation Workflow

Detailed Experimental Protocols

ADC Conjugation via TCO-Tetrazine Ligation

This protocol outlines the site-specific conjugation of a TCO-PEG36-payload to a tetrazine-modified antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tetrazine-NHS ester

  • This compound

  • Cytotoxic payload with a reactive amine group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Reaction buffers (e.g., PBS, Borate buffer)

  • Desalting columns

Procedure:

  • Antibody Modification: React the mAb with Tetrazine-NHS ester in a suitable buffer (e.g., borate buffer, pH 8.5) to introduce the tetrazine handle onto lysine residues.

  • Purification: Remove excess tetrazine reagent using a desalting column.

  • Linker-Payload Preparation: Activate the carboxylic acid of this compound with EDC and Sulfo-NHS, then react with the amine-containing cytotoxic payload to form the TCO-PEG36-payload conjugate.

  • Purification: Purify the TCO-PEG36-payload conjugate using reverse-phase HPLC.

  • Bioorthogonal Conjugation: Mix the tetrazine-modified antibody with an excess of the TCO-PEG36-payload. The click reaction proceeds rapidly at room temperature.

  • Final Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Add 100 µL of the dilutions to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol assesses the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice

  • Tumor cells for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups.

  • ADC Administration: Administer the ADC, vehicle, and controls (e.g., unconjugated antibody) via intravenous injection at specified doses and schedules.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Kaplan-Meier survival curves can also be generated.

Conclusion

This compound represents a significant advancement in ADC linker technology. Its ability to facilitate the creation of homogeneous, stable, and highly effective ADCs through bioorthogonal click chemistry addresses many of the limitations of previous linker generations. The inclusion of a long PEG chain further enhances the pharmacokinetic properties of the resulting conjugate. The experimental data, though not always a direct head-to-head comparison, consistently supports the superior performance of ADCs constructed with TCO-PEG linkers in terms of stability and in vivo efficacy. For researchers and drug developers, this compound offers a powerful tool to design next-generation ADCs with an improved therapeutic window.

References

A Comparative Guide to TCO-PEG36-Acid Labeled Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of antibodies is a cornerstone of modern molecular biology, enabling applications from diagnostics to targeted therapeutics. The choice of labeling chemistry is critical, directly impacting conjugation efficiency, stability, and the preservation of the antibody's biological activity. This guide provides an in-depth, objective comparison between the bioorthogonal handle, TCO-PEG36-acid, and the classic, widely-used N-hydroxysuccinimide (NHS) esters for direct fluorophore conjugation.

This comparison delves into the fundamental chemistry, reaction protocols, and performance characteristics of each method, supported by experimental data and visual workflows to aid in selecting the most appropriate strategy for your research needs.

At a Glance: Key Differences

FeatureThis compound LabelingStandard NHS-Ester Fluorophore Labeling
Reaction with Amines Indirect: Requires activation of the carboxylic acid to an NHS-ester prior to reaction with amines. A one-step alternative exists using a pre-activated TCO-PEG36-NHS ester.Direct: NHS-ester is a reactive group that directly couples with primary amines.
Reaction Type Two-step: 1. Carboxylic acid activation. 2. Amine coupling. (Can be a one-pot reaction). Alternatively, a pre-activated TCO-PEG36-NHS ester can be used for a one-step reaction.One-step: Direct reaction between the NHS-ester and the amine.
Resulting Linkage Stable amide bond.Stable amide bond.
Key Advantage Introduces a bioorthogonal trans-cyclooctene (TCO) handle for subsequent, highly specific ligation with a tetrazine-modified molecule.Simplicity and a long history of successful use in bioconjugation for direct labeling.
Downstream Applications Enables multi-step labeling and click chemistry applications, such as pre-targeted imaging and modular assembly of antibody-drug conjugates.Primarily for direct labeling with a reporter molecule (e.g., fluorophore, biotin).

Performance Comparison: this compound vs. NHS-Ester Fluorophore

The following table summarizes typical performance characteristics for both labeling methods based on available experimental data. It is important to note that direct head-to-head comparisons in a single study under identical conditions are limited, and performance can vary depending on the specific antibody, reagents, and reaction conditions.

ParameterTCO-PEG36-NHS Ester LabelingNHS-Ester Fluorophore LabelingKey Considerations
Degree of Labeling (DOL) Typically 1-10 TCOs per antibody. Can be controlled by adjusting the molar ratio of the TCO reagent.[1]Typically 2-8 fluorophores per antibody. Higher ratios can lead to fluorescence quenching and reduced antibody function.[2]For both methods, higher DOL can negatively impact antibody solubility and immunoreactivity.[1][2]
Antibody Recovery Yield Generally high, but purification steps to remove excess reagents can lead to some loss.Similar to TCO labeling, yield is primarily affected by the purification method used.The number and type of purification steps are the main determinants of final yield.
Immunoreactivity Can be well-preserved at lower DOLs (e.g., ~4 TCOs/antibody). Higher DOLs (e.g., 8-10) can lead to a significant reduction in antigen binding affinity.[1]The effect on immunoreactivity is highly dependent on the fluorophore and the DOL. Over-labeling is a known cause of reduced antibody function.It is crucial to characterize the binding affinity of the labeled antibody, for instance by ELISA, to ensure functionality.
Conjugation Efficiency High conjugation efficiencies have been reported, with some studies indicating that 65-85% of antibody molecules are modified.Efficiency is dependent on factors like pH and the stability of the NHS-ester, which is prone to hydrolysis.The use of a hydrophilic PEG spacer, as in this compound, can improve the accessibility and reactivity of the label.
Stability of Conjugate The amide bond formed is highly stable. The TCO group itself is stable under typical physiological conditions.The resulting amide bond is stable. The stability of the attached fluorophore can vary.Some studies suggest that conjugates formed via click chemistry may have higher stability than those from standard NHS-ester labeling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these labeling strategies.

Protocol 1: Two-Step Antibody Labeling with this compound

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

    • In a microcentrifuge tube, add a 1.5 to 5-fold molar excess of both EDC and NHS over the this compound.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Coupling:

    • Add the activated TCO-PEG36-NHS ester mixture to the antibody solution. A typical starting point is a 10-20 fold molar excess of the activated TCO reagent to the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification:

    • Purify the TCO-labeled antibody using a suitable method like size-exclusion chromatography to remove unreacted reagents and byproducts.

Protocol 2: One-Step Antibody Labeling with an NHS-Ester (TCO-PEG36-NHS or Fluorophore-NHS)

This protocol provides a general guideline for labeling an antibody with a pre-activated NHS-ester reagent.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 8.0-8.5)

  • NHS-ester reagent (TCO-PEG36-NHS ester or a fluorophore-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. Adjust the pH of the antibody solution to 8.0-8.5.

  • Prepare the NHS-Ester:

    • Immediately before use, dissolve the NHS-ester in DMSO or DMF to a stock concentration of 10 mg/mL.

  • Calculate Reagent Amount:

    • Determine the desired molar excess of the NHS-ester to the antibody. A common starting point is a 10-20 fold molar excess.

  • Reaction:

    • Add the calculated volume of the NHS-ester stock solution to the antibody solution while gently vortexing.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is a fluorophore.

  • Quenching (Optional):

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification:

    • Purify the labeled antibody using a suitable method like size-exclusion chromatography to remove unreacted reagents and byproducts.

Characterization of Labeled Antibodies

Following conjugation, it is essential to characterize the labeled antibody to determine the Degree of Labeling (DOL) and to ensure that its immunoreactivity has been preserved.

Degree of Labeling (DOL) Determination

The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled antibody at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the label (if applicable). For TCO-labeled antibodies where the TCO moiety does not have a distinct absorbance, techniques like mass spectrometry (MALDI-TOF) can be used to determine the number of TCO molecules conjugated per antibody.

Immunoreactivity Assessment

The binding affinity of the labeled antibody to its target antigen should be assessed to confirm that the conjugation process has not compromised its function. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose. A binding curve is generated by titrating the labeled antibody against a fixed concentration of the antigen, and the EC50 value is compared to that of the unlabeled antibody. A significant increase in the EC50 value for the labeled antibody indicates a reduction in binding affinity.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the antibody labeling workflows.

TCO_PEG36_Acid_Labeling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization TCO_Acid This compound Activated_TCO TCO-PEG36-NHS Ester (in situ) TCO_Acid->Activated_TCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_TCO Labeled_Antibody TCO-Labeled Antibody Activated_TCO->Labeled_Antibody Amine Coupling Antibody Antibody (-NH2) Antibody->Labeled_Antibody Purification Size-Exclusion Chromatography Labeled_Antibody->Purification DOL DOL Determination (e.g., Mass Spec) Purification->DOL Immunoreactivity Immunoreactivity (e.g., ELISA) Purification->Immunoreactivity

Caption: Workflow for two-step antibody labeling with this compound.

NHS_Ester_Labeling_Workflow cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization NHS_Ester NHS-Ester Reagent (TCO-PEG36-NHS or Fluorophore-NHS) Labeled_Antibody Labeled Antibody NHS_Ester->Labeled_Antibody Amine Coupling Antibody Antibody (-NH2) Antibody->Labeled_Antibody Purification Size-Exclusion Chromatography Labeled_Antibody->Purification DOL DOL Determination (Spectrophotometry or Mass Spec) Purification->DOL Immunoreactivity Immunoreactivity (e.g., ELISA) Purification->Immunoreactivity

Caption: Workflow for one-step antibody labeling with an NHS-ester reagent.

The Bioorthogonal Advantage: The TCO-Tetrazine Ligation

The primary advantage of labeling an antibody with this compound is the introduction of a bioorthogonal handle. This allows for a subsequent, highly specific, and efficient reaction with a tetrazine-modified molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is extremely fast and proceeds under physiological conditions without interfering with biological processes.

TCO_Tetrazine_Ligation TCO_Ab TCO-Labeled Antibody Conjugate Stable Antibody Conjugate TCO_Ab->Conjugate iEDDA Click Reaction (Bioorthogonal) Tetrazine_Molecule Tetrazine-Modified Molecule (e.g., Fluorophore, Drug, Imaging Agent) Tetrazine_Molecule->Conjugate

Caption: The bioorthogonal TCO-tetrazine click chemistry reaction.

Conclusion

The choice between this compound and standard NHS-ester fluorophore labeling depends on the specific experimental goals. For direct, one-step labeling with a reporter molecule where simplicity is paramount, a standard NHS-ester is an excellent and well-established choice. However, for applications requiring multi-step labeling, modularity, and high specificity, the introduction of a TCO bioorthogonal handle via this compound is the superior strategy. Researchers should carefully consider the trade-offs in terms of the number of reaction steps, the need for subsequent modifications, and the stability of the reagents and final conjugate under their specific experimental conditions. Proper characterization of the labeled antibody is crucial to ensure the reliability and reproducibility of experimental results.

References

Safety Operating Guide

Essential Safety and Logistics for Handling TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling TCO-PEG36-acid, a poly(ethylene glycol) (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. The following PPE is required to prevent skin and eye contact, inhalation, and ingestion.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves, such as nitrile gloves. Inspect gloves before use and change them immediately if contaminated.
Body Protection Wear a standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. For handling the solid compound and preparing stock solutions, a chemical fume hood is recommended.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the chemical integrity of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, including the chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly. Based on available data, this compound is soluble in DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), and DCM (Dichloromethane).[1]

  • Reaction Setup: All reactions involving this compound should be conducted in a chemical fume hood.

  • Post-Handling: After handling, thoroughly clean the work area and any equipment used.

Storage:

  • Store this compound in a tightly sealed container at -20°C.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

  • Waste Collection: Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed containers in accordance with institutional guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Solid this compound don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution (e.g., in DMSO, DMF, DCM) weigh->dissolve reaction 5. Conduct Experiment dissolve->reaction clean_area 6. Clean Work Area & Equipment reaction->clean_area Experiment Complete dispose_waste 7. Dispose of Waste in Designated Container clean_area->dispose_waste

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.